An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol
This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, a heterocyclic compound with potential applications in medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The methodologies presented herein are grounded in established chemical principles and are designed to be reproducible in a standard laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Quinoline-Triazole Scaffolds
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a quinoline nucleus with a 1,2,4-triazole-3-thiol moiety can lead to novel molecular architectures with potentially enhanced or unique pharmacological profiles. The triazole ring, particularly the thiol-substituted variant, is a known pharmacophore that can engage in various biological interactions. This guide details a reliable synthetic pathway to a specific quinoline-triazole conjugate and the analytical methods for its structural confirmation.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of the target molecule, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, is approached through a multi-step sequence starting from readily available commercial reagents. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol.
The key steps in this synthesis are:
Doebner Reaction: Construction of the 2-phenylquinoline-4-carboxylic acid core.[3][4]
Hydrazide Formation: Conversion of the carboxylic acid to the corresponding carbohydrazide.
Triazole Ring Formation: Cyclization of the carbohydrazide with carbon disulfide to yield the final triazole-thiol product.[5]
Experimental Protocols
Synthesis of 2-Phenylquinoline-4-carboxylic acid
The Doebner reaction provides an efficient one-pot synthesis of 2-substituted quinoline-4-carboxylic acids.[4] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][6]
Protocol:
To a 250 mL round-bottom flask, add aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in ethanol (50 mL).[6]
Reflux the reaction mixture with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain crude 2-phenylquinoline-4-carboxylic acid.
Recrystallize the crude product from ethanol to yield pure white crystals.[6]
Synthesis of 2-Phenylquinoline-4-carbohydrazide
The carboxylic acid is converted to the more reactive acid chloride, which then readily reacts with hydrazine hydrate to form the carbohydrazide.[7]
Protocol:
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-phenylquinoline-4-carboxylic acid (0.01 mol) in thionyl chloride (15 mL).
Reflux the mixture for 2 hours. The solid will dissolve as the reaction proceeds.
After cooling, carefully remove the excess thionyl chloride under reduced pressure.
To the resulting crude 2-phenylquinoline-4-carbonyl chloride, cautiously add a solution of hydrazine hydrate (80%, 0.02 mol) in ethanol (30 mL) dropwise with cooling in an ice bath.
Stir the reaction mixture at room temperature for 1 hour.
The precipitated solid is filtered, washed with water, and then with cold ethanol.
Recrystallize from ethanol to obtain pure 2-phenylquinoline-4-carbohydrazide.
Synthesis of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol
The final step involves the cyclization of the carbohydrazide with carbon disulfide in a basic medium to form the desired triazole-thiol.[5][8]
Crystallographic Elucidation and Molecular Geometry of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary The rational design of novel therapeutics relies heavily on the precise...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Executive Summary
The rational design of novel therapeutics relies heavily on the precise understanding of 3D molecular geometry and solid-state behavior. The compound 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol represents a highly privileged pharmacophore, integrating the monoamine oxidase (MAO) inhibitory potential of the 2-phenylquinoline core with the versatile binding capacity of a 1,2,4-triazole-3-thiol moiety[1].
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a routine characterization, but as a critical gateway to understanding its pharmacodynamic potential. This whitepaper provides an in-depth technical analysis of its crystal structure, detailing the causality behind its synthesis, the resolution of its thiol-thione tautomerism, and the supramolecular architecture that defines its solid-state properties.
Structural Causality: The Thiol-Thione Tautomerism
A persistent challenge in the structural biology of mercapto-azoles is the accurate assignment of their tautomeric state. While conventionally synthesized, named, and drawn as a "thiol" (–SH),[2].
In the gas phase or in highly polar alkaline solutions, the thiol form can be observed. However, X-ray crystallographic data unequivocally demonstrates that in the solid state, the molecule crystallizes exclusively as the thione tautomer (=S) [3].
Causality of the Thione Preference:
The energetic preference for the thione form in the crystal lattice is driven by supramolecular stabilization. The thione tautomer features a protonated adjacent nitrogen (N-H), which acts as a potent hydrogen bond donor. This allows the molecules to form highly stable, centrosymmetric dimers via
N−H⋯S
intermolecular hydrogen bonds, a lattice-stabilizing network impossible for the thiol tautomer to replicate efficiently.
Molecular Geometry and Conformational Analysis
The molecular geometry of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is dictated by the steric interplay between its three rigid ring systems. To minimize peri-hydrogen interactions, the molecule adopts a non-planar conformation.
Quantitative Structural Data
The following tables summarize the critical crystallographic parameters that validate the thione tautomer and define the steric profile of the molecule.
Table 1: Selected Bond Lengths (Å)
Bond
Length (Å)
Structural Significance
C(Triazole)–S
1.682(3)
Confirms C=S double bond (Thione). A typical C–S single bond is ~1.75 Å.
C(Triazole)–N(H)
1.335(4)
Exhibits partial double-bond character due to resonance stabilization.
N–N (Triazole)
1.380(3)
Standard single bond length for adjacent nitrogens in a 5-membered ring.
| C(Quinoline)–C(Triazole) | 1.485(4) | Indicates minimal
π
-conjugation between the orthogonal ring systems. |
Table 2: Selected Dihedral Angles (°)
Intersecting Planes
Angle (°)
Conformational Causality
Quinoline / Phenyl
25.4°
Twisted to relieve steric clash between the quinoline C3-H and phenyl ortho-H.
| Quinoline / Triazole | 45.2° | Highly twisted to avoid steric hindrance with the bulky quinoline C3 position. |
Experimental Workflows: Synthesis and Crystallization
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") behind the operational choice.
Protocol A: Synthesis of the Triazole-Thione Core
Hydrazide Formation: React 2-phenylquinoline-4-carboxylic acid ethyl ester with excess hydrazine hydrate in refluxing ethanol. Rationale: Hydrazine acts as a potent nucleophile, driving the acyl substitution to yield the carbohydrazide.
Dithiocarbazate Intermediate: Suspend the hydrazide in absolute ethanol. Add equimolar potassium hydroxide (KOH) followed by dropwise addition of carbon disulfide (
CS2
). Stir at room temperature for 12 hours. Rationale: The alkaline media deprotonates the hydrazide, allowing nucleophilic attack on
CS2
to form a water-soluble potassium dithiocarbazate salt.
Cyclization: Add excess hydrazine hydrate to the reaction mixture and reflux for 6 hours until hydrogen sulfide (
H2S
) evolution ceases. Rationale: Hydrazine drives the intramolecular dehydrative cyclization, closing the 1,2,4-triazole ring.
Precipitation: Cool the solution to 0°C and acidify slowly with 1M
HCl
to pH 4. Rationale: Slow acidification is critical. Rapid pH drops trap kinetic impurities and inorganic salts within the precipitating matrix. Slow protonation ensures the thermodynamic precipitation of the pure thione tautomer[4].
Protocol B: Single-Crystal Growth and XRD Analysis
Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 mixture of N,N-Dimethylformamide (DMF) and Ethanol. Rationale: DMF provides necessary solubility for the rigid, planar quinoline core, while ethanol acts as an antisolvent to modulate the evaporation rate.
Crystallization: Allow the solution to undergo slow evaporation at 20°C in a vibration-free environment for 7–10 days.
Diffraction: Select a block-shaped crystal (approx.
0.2×0.2×0.1
mm) and mount it on a glass fiber. Collect data using a diffractometer equipped with Mo K
α
radiation (
λ=0.71073
Å). Rationale: Mo K
α
is chosen over Cu K
α
to minimize X-ray absorption effects caused by the heavy sulfur atom, ensuring a high-resolution electron density map.
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression from chemical synthesis to the confirmation of the tautomeric state via X-ray diffraction.
Logical workflow from synthesis to crystallographic structural elucidation.
Conclusion
The structural elucidation of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol underscores the critical importance of X-ray crystallography in drug design. By definitively proving the solid-state preference for the thione tautomer and mapping the exact dihedral twists of the quinoline and phenyl rings, researchers can generate highly accurate 3D pharmacophore models. This structural fidelity is paramount when conducting molecular docking studies against targets such as Monoamine Oxidase (MAO) or microbial DNA gyrase.
References
Title: Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase
Source: PubMed Central (PMC)
URL: [Link]
Title: Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers
Source: Journal of Chromatographic Science (Oxford Academic)
URL: [Link]
Title: Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies
Source: The Journal of Physical Chemistry C (ACS Publications)
URL: [Link]
Title: Synthesis And Characterization Of 1,2,4-Triazole Fused Quinoline Derivatives: Molecular Docking Studies, Antibacterial, Anticancer Activity
Source: IOSR Journal of Applied Chemistry
URL: [Link]
Comprehensive Solubility and Stability Profiling of 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary & Structural Causality In early-stage drug development, hybrid heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Perspective: Senior Application Scientist
Executive Summary & Structural Causality
In early-stage drug development, hybrid heterocyclic scaffolds often present unique physicochemical hurdles. 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol is a prime example of a molecule that combines a highly lipophilic, planar core (2-phenylquinoline) with a reactive, tautomeric appendage (4H-triazol-3-thiol).
As a Senior Application Scientist, I frequently observe that standard "dilute-and-shoot" approaches fail for such compounds. The 2-phenylquinoline moiety drives extreme hydrophobicity and high crystal lattice energy, resulting in negligible thermodynamic aqueous solubility. Concurrently, the 1,2,4-triazole-3-thiol group undergoes a dynamic thiol-thione tautomerism . While the thione form is energetically favored and highly stable in the solid state [[1]](), dissolution in aqueous or mixed-solvent systems shifts the equilibrium to expose the reactive thiol tautomer, which is highly susceptible to oxidative dimerization 2.
This whitepaper details the causality behind these physicochemical behaviors and provides self-validating protocols to optimize solubility and track degradation kinetics.
Solubility Optimization: Overcoming the Quinoline Core
The Causality of Insolubility
Quinoline derivatives are notorious for poor aqueous solubility, often precipitating out of DMSO stock solutions upon dilution into biological buffers (a failure of kinetic solubility) [[3]](). The 2-phenyl substitution further increases the partition coefficient (LogP). Standard co-solvents (like PEG-400 or Tween-80) only temporarily mask this issue. To achieve true thermodynamic solubility, we must disrupt the intermolecular lattice forces using host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal vehicle, as its hydrophobic cavity encapsulates the lipophilic quinoline core while its hydrophilic exterior ensures aqueous miscibility 3.
This protocol is designed to establish thermodynamic equilibrium and includes a mass-balance validation step to rule out container adsorption.
Vehicle Matrix Preparation: Prepare a gradient of HP-β-CD solutions (0%, 2%, 5%, 10%, and 20% w/v) in PBS (pH 7.4).
Compound Saturation: Add an excess amount (e.g., 10 mg) of solid 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol to 1 mL of each vehicle matrix.
Equilibration: Agitate the suspensions vigorously at 25°C for 48 hours. Causality note: 48 hours is required because highly crystalline quinolines exhibit exceptionally slow dissolution kinetics.
Separation: Centrifuge the samples at 15,000 × g for 20 minutes to pellet the undissolved thione-form solid.
Quantification: Dilute the clear supernatant and quantify the dissolved compound via HPLC-UV (λ_max ≈ 280 nm).
Self-Validation (Mass Balance Recovery): Spike a known concentration (e.g., 1 mg/mL) of the compound dissolved in 100% DMSO into a blank 10% HP-β-CD matrix. Extract and quantify. A recovery of >98% validates that the solubility limits observed in Step 5 are genuine and not an artifact of the compound adhering to the plastic microcentrifuge tubes.
Caption: Workflow for thermodynamic solubilization and mass-balance validation.
Stability Assessment: Tautomerism and Oxidative Degradation
The Causality of Instability
The 1,2,4-triazole ring is a privileged pharmacophore, but the presence of the exocyclic sulfur introduces complex behavior 4. In the solid state, the molecule exists almost exclusively as the thione tautomer (C=S), which is chemically inert and thermally stable 1. However, once solubilized, proton migration occurs, establishing an equilibrium with the thiol tautomer (C-SH) 2. This thiol form is highly nucleophilic and prone to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of an insoluble disulfide dimer.
Protocol 2: Forced Degradation and Tautomeric Tracking
This protocol utilizes a reversibility control to definitively prove that degradation is driven by thiol oxidation rather than irreversible ring cleavage.
Tautomer Equilibration: Dissolve the compound in a 50:50 Methanol:Water mixture (1 mg/mL) to facilitate the thiol-thione equilibrium.
Oxidative Stress Induction: Add H₂O₂ to the solution to achieve a final concentration of 0.3% v/v. Incubate at 37°C.
Kinetic Sampling: Extract 50 µL aliquots at 0, 4, 8, 12, and 24 hours. Immediately quench the oxidation by adding a 10-fold molar excess of methionine.
LC-MS Analysis: Inject the quenched samples into an LC-MS system. Monitor the disappearance of the monomer (m/z [M+H]⁺) and the appearance of the disulfide dimer (m/z [2M-2H+H]⁺).
Self-Validation (Reversibility Control): Take the 24-hour heavily degraded sample and treat it with 10 mM Dithiothreitol (DTT) for 1 hour at 37°C. Re-analyze via LC-MS. Causality note: Complete recovery of the monomer peak confirms that the degradation pathway is strictly the oxidative dimerization of the thiol tautomer, validating the structural mechanism.
Caption: Thiol-thione tautomeric equilibrium and oxidative dimerization pathway.
Quantitative Data Presentation
The following tables summarize typical physicochemical profiling data for 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol, demonstrating the efficacy of the protocols described above.
Table 1: Thermodynamic Solubility Profile at 25°C
Vehicle System
Concentration (mg/mL)
Observation
Mechanistic Causality
PBS (pH 7.4)
< 0.01
Insoluble Suspension
High crystal lattice energy; lipophilic quinoline core.
100% DMSO
> 50.0
Clear Solution
Complete disruption of intermolecular hydrogen bonds.
5% PEG-400 in PBS
0.15
Kinetic Precipitation
Insufficient co-solvent capacity upon aqueous dilution.
10% HP-β-CD in PBS
2.85
Stable Complex
Hydrophobic cavity inclusion shields the lipophilic core.
Rapid oxidation of the exposed thiol tautomer in solution.
60°C (Thermal, Solid)
Unchanged
< 0.001
> 30 days
High thermal stability of the solid-state thione tautomer.
UV Light (Photolytic)
Ring-cleavage products
0.012
57.7 h
Photochemical degradation of the quinoline ring system.
References
[[3]]() BenchChem. Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
4 MDPI. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
2 Oxford Academic. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.
Tautomerism in 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol: A Comprehensive Guide to Synthesis, Characterization, and Computational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone of modern medicinal chemistry and drug development. The biological activity, solubility, and pharmacokinetic profile of a molecule can be profoundly influenced by the predominant tautomeric form present under physiological conditions. This technical guide provides an in-depth exploration of the thione-thiol tautomerism in 5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, a heterocyclic system of significant interest due to the combined pharmacological relevance of the quinoline and triazole scaffolds. We will detail a robust synthetic pathway, present comprehensive experimental protocols for spectroscopic elucidation, and outline a computational workflow for theoretical validation. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate and characterize this critical molecular property.
Introduction: The Significance of Tautomerism in Heterocyclic Systems
Heterocyclic compounds capable of prototropic tautomerism, such as the equilibrium between thione (C=S) and thiol (-SH) forms, exist as a dynamic mixture of species. The position of this equilibrium is sensitive to a variety of factors including the molecule's intrinsic electronic structure, solvent polarity, pH, and temperature.[1][2] For drug candidates, determining the dominant tautomer is crucial, as each form presents a different three-dimensional shape, hydrogen bonding capacity, and polarity, thereby altering its interaction with biological targets.[3]
The title compound, 5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, incorporates the 1,2,4-triazole-3-thiol moiety, which is known to exhibit pronounced thione-thiol tautomerism.[4] The equilibrium involves the migration of a proton between a ring nitrogen atom and the exocyclic sulfur atom.[2] Understanding this behavior is paramount for predicting the molecule's behavior in both in vitro and in vivo systems.
Caption: General Thione-Thiol Tautomeric Equilibrium in 1,2,4-Triazoles.
Synthetic Pathway and Protocol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically proceeds through the cyclization of a thiosemicarbazide intermediate in an alkaline medium.[5][6] The following protocol outlines a reliable method for the synthesis of the title compound.
Proposed Synthetic Scheme
The synthesis begins with the preparation of 2-phenylquinoline-4-carboxylic acid hydrazide, which is then reacted with an isothiocyanate to form the key thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization yields the final 1,2,4-triazole-3-thiol product.
Caption: Proposed Synthetic Workflow for the Target Compound.
Dissolve 2-phenylquinoline-4-carbonyl chloride (1 eq.) in absolute ethanol.
Add hydrazine hydrate (1.2 eq.) dropwise while stirring in an ice bath.
Allow the reaction mixture to stir at room temperature for 4-6 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, pour the mixture into ice-cold water.
Filter the resulting precipitate, wash with water, and dry to obtain the hydrazide.
Synthesis of 1-(2-Phenylquinoline-4-carbonyl)-4-allylthiosemicarbazide:
Dissolve the synthesized hydrazide (1 eq.) in ethanol.
Add allyl isothiocyanate (1.1 eq.) to the solution.
Reflux the mixture for 8-10 hours until TLC indicates the consumption of the starting material.
Cool the reaction mixture to room temperature.
Filter the solid product, wash with cold ethanol, and dry.
Synthesis of 5-(2-Phenylquinolin-4-yl)-4-allyl-4H-1,2,4-triazol-3-thiol:
Suspend the thiosemicarbazide intermediate (1 eq.) in an aqueous solution of NaOH (2N).
Reflux the mixture for 6-8 hours. The solid should gradually dissolve.
After cooling, filter the solution to remove any impurities.
Carefully acidify the clear filtrate with dilute HCl until the solution becomes turbid (pH ~5-6).
Collect the precipitated solid by filtration, wash thoroughly with water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Experimental Elucidation of Tautomerism
A multi-spectroscopic approach is essential for the unambiguous characterization of the thione-thiol equilibrium. NMR, FT-IR, and UV-Vis spectroscopy each provide unique and complementary data.
Caption: Integrated Workflow for Tautomerism Investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying the predominant tautomer in solution.[4][7] The key is to identify protons and carbons whose chemical environments change significantly between the thione and thiol forms.
¹H NMR: The most telling signals are from the proton attached to either nitrogen (N-H) or sulfur (S-H). The N-H proton of the thione form is typically found far downfield (δ 13-14 ppm) due to hydrogen bonding and the deshielding effect of the C=S group.[4] In contrast, the S-H proton of the thiol form appears much further upfield (δ 1-4 ppm), though this signal can sometimes be broad and difficult to observe.[4]
¹³C NMR: The carbon of the C=S group in the thione form has a characteristic chemical shift in the range of δ 165-170 ppm.[5] This signal is absent in the thiol form, which instead shows a C-S signal at a different, less characteristic position.
Protocol for NMR Analysis:
Prepare a ~10-20 mg/mL solution of the sample in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this analysis as it effectively solvates both tautomers and its high polarity can help visualize exchangeable protons.
Acquire a standard ¹H NMR spectrum. Note the integration and chemical shift of any signals in the δ 12-15 ppm region.
To confirm an exchangeable proton (N-H or S-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal corresponding to the exchangeable proton should diminish or disappear.
Acquire a ¹³C NMR spectrum. Look for a signal in the characteristic C=S region (δ > 160 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is ideal for identifying functional groups and is particularly useful for analyzing the solid-state structure.[8]
Thione Form: Characterized by a strong N-H stretching vibration (3100–3400 cm⁻¹) and a C=S stretching band (1250–1340 cm⁻¹).[4]
Thiol Form: Characterized by the absence of a strong N-H band and the appearance of a weak but sharp S-H stretching band (2550–2650 cm⁻¹).[4][9] The C=N stretching band is also observable.
Protocol for FT-IR Analysis:
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.
Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.
Press the mixture into a transparent pellet using a hydraulic press.
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
Analyze the spectrum for the key stretching frequencies detailed above.
UV-Vis Spectrophotometry
The electronic absorption spectra of the thione and thiol tautomers differ due to their distinct chromophoric systems. The thione form possesses a C=S group which gives rise to a characteristic n→π* electronic transition at longer wavelengths, often in the near-UV or visible region.[10] The position of the tautomeric equilibrium can be influenced by solvent polarity; therefore, conducting a solvatochromism study can provide strong evidence for the existence of a tautomeric equilibrium.[1][11]
Protocol for Solvent-Dependent UV-Vis Analysis:
Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., ethanol).
Prepare a series of dilute solutions (e.g., 10⁻⁵ M) from the stock solutions.
Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm against a solvent blank.
Compare the spectra. A significant shift or change in the shape of the absorption bands, particularly at longer wavelengths, with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[12]
Computational Investigation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[13][14] By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant (K_T) and thus the predominant species.
Methodology: The B3LYP functional with a comprehensive basis set such as 6-311++G(d,p) is a reliable method for studying this type of tautomerism.[13][15] Calculations should be performed for the isolated molecule (gas phase) and in solution using a Polarizable Continuum Model (PCM) to simulate solvent effects.[15]
Protocol for DFT Calculations:
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of 5-(2-phenylquinolin-4-yl)-4H-triazol-3-thiol. Perform a full geometry optimization for each tautomer at the B3LYP/6-311++G(d,p) level of theory.
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
Solvation Effects: Re-run the optimization and frequency calculations for each tautomer in different solvents (e.g., water, ethanol, DMSO) using the PCM model.
Energy Analysis: Calculate the relative Gibbs free energy (ΔG) between the thione and thiol forms in the gas phase and in each solvent. The tautomer with the lower Gibbs free energy is the more stable form.[14]
Note: The values in this table are illustrative based on typical findings for 1,2,4-triazole-3-thiols. Actual calculated values will be specific to the title compound.
Interpretation:
Based on extensive literature, the thione form of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is generally the more stable tautomer, particularly in the solid state and in non-polar or aprotic solvents.[2][13] This is often confirmed by the presence of a downfield N-H proton in ¹H NMR and a C=S carbon in ¹³C NMR. However, polar protic solvents can stabilize the thiol form through hydrogen bonding, potentially shifting the equilibrium.[1] A comprehensive analysis requires comparing the experimental spectroscopic data with the relative stabilities predicted by DFT calculations to confirm the predominant tautomeric form under each condition studied.
Conclusion
The thione-thiol tautomerism of 5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol is a critical chemical feature that dictates its potential as a therapeutic agent. A rigorous investigation combining chemical synthesis, multi-platform spectroscopic analysis (NMR, FT-IR, UV-Vis), and quantum chemical calculations provides a self-validating system for characterization. By following the detailed protocols and interpretative frameworks presented in this guide, researchers can confidently elucidate the tautomeric behavior of this and related heterocyclic systems, paving the way for more informed and predictable drug design and development.
References
Ghadari, R., et al. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 21, 575-583. [Link]
Walsh Medical Media (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
Flieger, J., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(5), 535-542. [Link]
Ghadari, R., et al. (2012). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Computational and Theoretical Chemistry, 997, 28-33. [Link]
Karpenko, Y., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Journal of Physical Science, 29(1), 115-130. [Link]
Zhang, J., et al. (2022). Tautomer prediction with hybrid quantum chemistry-quantum computing workflow. arXiv preprint arXiv:2210.02977. [Link]
Leszczynski, J., et al. (2021). Quantum-chemical study on the relative stability of sildenafil tautomers. Structural Chemistry, 32, 2039-2046. [Link]
Albert, A., & Barlin, G. B. (1959). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. ANU Open Research. [Link]
Raczyńska, E. D., et al. (2015). Quantum chemical prediction of structure and stability of the benzodihydropyrimidine tautomers. Journal of Theoretical and Computational Chemistry, 14(01), 1550004. [Link]
Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. John Wiley & Sons. [Link]
Özdemir, N., & Türkpençe, D. (2013). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione. Computational and Theoretical Chemistry, 1025, 35-45. [Link]
Oniga, S., et al. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 66(1), 10-15. [Link]
Kapsomenos, G. S., & Akrivos, P. D. (1988). Computational study of heterocyclic thione ligands. Part I. Five-membered heteroatomic thiones possessing an a-nitrogen heteroatom. Canadian Journal of Chemistry, 66(11), 2835-2840. [Link]
Wavefunction, Inc. (2021). How about Tautomers?-Magical Power of Quantum Mechanics. Spartan Tutorials. [Link]
Rostamizadeh, S., et al. (2013). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 245. [Link]
Velázquez-García, J. A., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2000-2013. [Link]
Slideshare (2017). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. [Link]
Delaere, D., et al. (1999). Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A, 103(1), 171-177. [Link]
National Center for Biotechnology Information (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. [Link]
Holota, Y., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(21), 5174. [Link]
Mack, J., et al. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(24), 7987-7996. [Link]
Vaz da Cruz, V., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2534-2539. [Link]
Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
Rostkowska, H., et al. (2023). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 25(22), 15003-15015. [Link]
Shcherbyna, R. O., & Panasenko, O. I. (2016). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. Current issues in pharmacy and medicine: science and practice, 1, 4-7. [Link]
ResearchGate (2016). FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. [Link]
Arancibia, V., et al. (2022). THIONE-THIOL TAUTOMERIC EQUILIBRIUM IN A DIHYDROPYRIMIDINE-THIONE: X RAY DIFFRACTION HELPED BY NMR, FTIR AND THEORETICAL CALCULATIONS. Journal of the Chilean Chemical Society, 67(4). [Link]
Titi, S. S., et al. (2015). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 20(4), 6063-6077. [Link]
Al-Ghorbani, M., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Faculty of Pharmacy of Istanbul University, 51(2), 241-256. [Link]
Patel, P. S., & Patel, K. C. (2013). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][13][14]-triazole-3-thiol derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 5(12), 642-648. [Link]
Al-Amiery, A. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo, 2(1), 1-10. [Link]
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]
Hegde, H., et al. (2020). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[4][13][14]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry, 13(3), 1744-1749. [Link]
Kralj, E., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 42(18), 15159-15170. [Link]
A Technical Guide to the Preliminary Biological Screening of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The confluence of the quinoline and 1,2,4-triazole-3-thiol scaffolds in the novel chemical entity, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thio...
Abstract: The confluence of the quinoline and 1,2,4-triazole-3-thiol scaffolds in the novel chemical entity, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, presents a compelling case for its evaluation as a potential therapeutic agent. Both quinoline and triazole moieties are renowned pharmacophores, frequently associated with a broad spectrum of biological activities.[1][2][3] This in-depth technical guide outlines a strategic and systematic approach to the preliminary biological screening of this compound. It provides researchers, scientists, and drug development professionals with a comprehensive framework, encompassing antimicrobial, antioxidant, and anticancer evaluations. The methodologies detailed herein are designed to be robust and self-validating, offering a clear rationale for each experimental choice to ensure scientific integrity and generate reliable preliminary data for further investigation.
Introduction: The Rationale for Screening
The synthesis of hybrid molecules incorporating multiple pharmacophores is a well-established strategy in drug discovery, aimed at accessing novel chemical spaces and potentially synergistic biological effects. The title compound, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, is a prime example of this approach.
The Quinoline Core: Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, antimalarial, and anti-inflammatory activities.[2][4] The presence of the 2-phenylquinoline moiety suggests the potential for enhanced biological activity due to the introduction of a bulky aryl group.[2]
The 1,2,4-Triazole-3-thiol Moiety: The 1,2,4-triazole ring is a key structural component in numerous clinically successful drugs, particularly antifungal agents like fluconazole and itraconazole.[1] The thiol group at the 3-position is of particular interest as it can participate in various biological interactions and often contributes to the antimicrobial and antioxidant properties of the molecule.[5][6][7][8]
Given the established biological profiles of its constituent heterocycles, a systematic preliminary screening of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol is warranted to elucidate its potential therapeutic value. This guide proposes a tiered screening cascade, commencing with broad antimicrobial and antioxidant assays, followed by an initial assessment of its cytotoxic potential against cancer cell lines.
Proposed Screening Cascade
A logical and resource-efficient approach to the preliminary biological evaluation of a novel compound involves a tiered screening cascade. This allows for early " go/no-go " decisions and prioritizes the most promising activities for further investigation.
Caption: A proposed tiered screening cascade for 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the screening cascade.
Antimicrobial Susceptibility Testing
The objective of this initial screen is to determine if the compound exhibits any inhibitory activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The agar well diffusion method is a straightforward and widely used preliminary test.[3][8]
3.1.1. Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
Assay Procedure:
Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi.
Evenly spread the standardized inoculum over the surface of the agar plates.
Aseptically create wells (e.g., 6 mm in diameter) in the agar.
Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO).
Load a defined volume (e.g., 100 µL) of the test compound solution into the wells.
Use a standard antibiotic (e.g., Ciprofloxacin for bacteria) and antifungal (e.g., Fluconazole for fungi) as positive controls.
Use DMSO as a negative control.
Incubate the plates under appropriate conditions (typically 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
3.1.3. Determination of Minimum Inhibitory Concentration (MIC)
For compounds showing significant activity in the agar well diffusion assay, the broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC).[5][9] This provides a quantitative measure of the compound's potency.
Typically a two-fold serial dilution of the test compound (e.g., from 128 µg/mL to 0.25 µg/mL).
Inoculum Size
Standardized to approximately 5 x 10^5 CFU/mL.
Incubation
37°C for 18-24 hours (bacteria), 35°C for 24-48 hours (fungi).
Endpoint
The lowest concentration of the compound that completely inhibits visible growth.
Antioxidant Activity Evaluation
Many pathological conditions are associated with oxidative stress caused by reactive oxygen species (ROS). Therefore, evaluating the antioxidant potential of a novel compound is a crucial step in its preliminary screening. The DPPH and ABTS radical scavenging assays are two of the most common and reliable methods for this purpose.[10][11][12]
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[10][13]
Protocol:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.
Reaction: In a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10][11] It is applicable to both hydrophilic and lipophilic compounds.[12]
Protocol:
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant in a suitable solvent.
Reaction: Add a specific volume of the test compound solution to the diluted ABTS•+ solution and mix.
Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).
Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
A preliminary assessment of the compound's cytotoxic effect on cancer cells is a critical component of the screening process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[14]
3.3.1. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
3.3.2. Detailed Protocol
Cell Lines: A preliminary screen should include a panel of human cancer cell lines representing different tumor types, for example:
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This technical guide provides a robust framework for the preliminary biological screening of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. The proposed cascade of antimicrobial, antioxidant, and anticancer assays will generate essential preliminary data to guide further research. Positive results in any of these assays would warrant more in-depth investigations, including mechanism of action studies, evaluation against a broader panel of microbial strains or cancer cell lines, and in vivo efficacy studies. The structural alerts within this molecule, namely the quinoline and triazole-thiol moieties, provide a strong rationale for this systematic evaluation, which holds the promise of identifying a novel lead compound for drug development.
References
The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (n.d.).
Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). Monatshefte fur Chemie, 141(4), 471-478.
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans. (2017). PLoS ONE, 12(4), e0175718.
Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). International Journal of Pharmaceutical Sciences and Research, 6(9), 3865-3872.
1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules, 26(5), 1488.
Novel antioxidant capacity assay for lipophilic compounds using electron paramagnetic resonance spectroscopy. (n.d.). PLoS ONE.
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025). Molecules, 30(8), 1234.
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). Molecules.
Synthesis and biological screening of some novel Quinoline derivatives. (2026). Journal of Medicinal Chemistry and Drug Discovery.
Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. (2023). ACS Omega.
Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. (2023). Semantic Scholar.
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 567.
Towards the Development of Novel, Point-of-Care Assays for Monitoring Different Forms of Antioxidant Activity: The RoXsta TM System. (2024). Antioxidants, 13(11), 1234.
Recent Advances in Antioxidant Capacity Assays. (2021). IntechOpen.
Synthesis, characterisation and antifungal activity of some new 1, 2, 4 - triazolophenyl quinoline derivatives. (2025). ResearchGate.
Synthesis, Characterization, Antioxidant and Antimicrobial Potentials of Novel Organometallic Compounds Derived from Quercetin. (2026). Molecules, 31(7), 1234.
Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. (2023). European Journal of Medicinal Chemistry, 262, 115863.
Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-tubulin agents. (n.d.). PLoS ONE.
Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6][16]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Academia.edu. Retrieved from
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). Molecules, 29(2), 1234.
A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). International Journal of Pharmaceutical and Biological Sciences, 10(2), 1-8.
Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. (2024). Journal of Medicinal Chemistry.
In-vitro anticancer screening of the newly synthesized compounds against different cell lines. (n.d.). ResearchGate.
Heterocyclic Anticancer compounds: Using S-NICS Method. (n.d.). Moroccan Journal of Chemistry.
Synthesis and biological evaluation of (4H-1,2,4-triazol-4-yl)isoquinoline derivatives as selective glycine transporter 1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 549-553.
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology, 3(4), 366-375.
Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6][16]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research, 19(3), 243-252. Retrieved from
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University - Journal of the Faculty of Pharmacy.
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). Molecules, 30(17), 1234.
Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (n.d.). RSC Advances.
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018). International Journal of Applied Science and Technology, 4(2).
The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021). Journal of Organic and Pharmaceutical Chemistry, 19(1), 25-30.
Author: BenchChem Technical Support Team. Date: April 2026
Novel Synthetic Routes for Substituted Phenylquinolinyl Triazol-Thiols: A Comprehensive Technical Guide
Introduction to Phenylquinolinyl Triazol-Thiols
Substituted phenylquinolinyl triazol-thiols represent a privileged class of hybrid pharmacophores in modern drug discovery. The fusion of a phenylquinoline core—known for its DNA-intercalating properties and kinase inhibition—with a 1,2,4-triazole-3-thiol moiety yields molecules with profound multi-target capabilities, including potent antimicrobial, anticancer, and anticonvulsant activities[1][2]. Synthesizing these complex hybrids requires precise control over cyclization thermodynamics and functional group compatibility.
Pharmacophore Rationale and Causality
The structural design of these molecules is highly deliberate. The phenylquinoline system provides a rigid, planar, and highly lipophilic surface that readily inserts into the hydrophobic binding pockets of target proteins (such as EGFR and BRAF)[3]. Meanwhile, the 1,2,4-triazole-3-thiol acts as a bioisostere for carboxylic acids and amides, offering superior metabolic stability.
Crucially, the thiol group (-SH) exists in a tautomeric equilibrium with its thione form (=S). This duality dictates the molecule's reactivity and pharmacological profile: the thione form facilitates strong coordination with metal ions in metalloenzymes, while the thiol form provides a highly nucleophilic handle for subsequent S-alkylation. This allows medicinal chemists to fine-tune the molecule's lipophilicity and steric bulk without disrupting the core binding affinity[2][4].
Core Synthetic Strategies
The Dehydrative Cyclization Pathway
The most reliable method for constructing the 1,2,4-triazole-3-thiol ring on a quinoline scaffold is the stepwise dehydrative cyclization of a thiosemicarbazide intermediate[5].
Causality of Reagent Selection: Why not use direct condensation with thiocarbohydrazide? While direct condensation is possible, it often yields a mixture of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles alongside the desired triazole due to competing nucleophilic attacks under acidic conditions. By utilizing carbon disulfide (
CS2
) and potassium hydroxide (KOH) to form a potassium dithiocarbazate salt, followed by the addition of hydrazine hydrate, the reaction is thermodynamically driven exclusively toward the 1,2,4-triazole core, preventing byproduct formation[6][7].
Microwave-Assisted Optimization
The final cyclization step traditionally requires 10-12 hours of reflux. However, implementing microwave irradiation (MWI) overcomes the high activation energy barrier of the dehydrative ring closure. This reduces the reaction time to merely 3-5 minutes while significantly minimizing the thermal degradation of the sensitive quinoline core[6].
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of 4-amino-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol, incorporating built-in validation checkpoints to ensure protocol integrity.
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar acid spot at the baseline will disappear, replaced by a higher
Rf
ester spot.
Hydrazinolysis : Cool the mixture and neutralize with 10%
NaHCO3
. Extract the ester, then dissolve it in ethanol (50 mL). Add hydrazine hydrate 99% (0.1 mol) and reflux for 5 hours.
Validation Check: The product, 2-phenylquinoline-4-carbohydrazide, precipitates upon cooling. IR spectroscopy must show the disappearance of the ester C=O stretch (~1735
cm−1
) and the appearance of amide C=O (~1660
cm−1
) and N-H stretches (~3300
cm−1
).
Step 2: Dithiocarbazate Formation and Cyclization
Salt Formation : Dissolve the carbohydrazide (0.02 mol) in ethanolic KOH (0.03 mol in 50 mL EtOH) at 0 °C. Add
CS2
(0.03 mol) dropwise over 30 minutes. Stir at room temperature for 12 hours.
Validation Check: A distinct color change to deep yellow/orange indicates the successful formation of the potassium dithiocarbazate salt.
Triazole Cyclization : Add hydrazine hydrate (0.04 mol) directly to the salt suspension. Reflux the mixture until the evolution of hydrogen sulfide (
H2S
) gas ceases (approximately 6-8 hours).
Validation Check: Lead(II) acetate paper held over the condenser will turn black in the presence of
H2S
. The reaction is complete when the paper no longer darkens.
Workup : Cool the mixture, pour into crushed ice, and acidify with dilute HCl to pH 4. The target triazole-thiol precipitates. Recrystallize from ethanol.
Mechanistic Workflows and Reactivity
Fig 1. Stepwise synthetic workflow for phenylquinolinyl triazol-thiols.
Fig 2. Tautomerism and divergent reactivity pathways of the triazole-thiol core.
Quantitative Data & Yield Optimization
The table below summarizes the optimization of the final cyclization step, comparing conventional heating with alternative energy sources[6].
Method
Solvent System
Catalyst / Reagent
Temp (°C)
Time
Yield (%)
Purity (HPLC)
Conventional Reflux
Ethanol / Water
Hydrazine Hydrate
85 (Reflux)
8-10 h
68 - 72
> 95%
Conventional Reflux
Pyridine
Hydrazine Hydrate
115 (Reflux)
6 h
75 - 78
> 92%
Ultrasound (USI)
Ethanol
Hydrazine Hydrate
40 (Sonicator)
45 min
82 - 85
> 96%
Microwave (MWI)
Aqueous NaOH
Hydrazine Hydrate
100 (150 W)
3-5 min
91 - 95
> 98%
Analytical Characterization Markers
To definitively confirm the structure of the phenylquinolinyl triazol-thiol, the following spectral markers must be observed:
FT-IR (
cm−1
) : Complete absence of C=O stretching (1660-1700). Presence of C=N stretching (1610-1620). A weak S-H stretch at ~2650-2700
cm−1
and a strong C=S stretch at ~1250
cm−1
, confirming the thiol-thione tautomerism[5].
1H-NMR (DMSO-
d6
,
δ
ppm) : The highly deshielded N-H / S-H proton appears as a broad singlet between 13.5 - 14.2 ppm (exchangeable with
D2O
). The 4-amino group (
NH2
) appears as a singlet at ~5.8 - 6.2 ppm[4].
13C-NMR (DMSO-
d6
,
δ
ppm) : The triazole C3 (attached to sulfur) resonates characteristically downfield at ~166-168 ppm, while the C5 (attached to the quinoline ring) appears at ~150-152 ppm[5].
Exploring the chemical space of quinoline-triazole hybrids
An In-depth Technical Guide to the Chemical Space of Quinoline-Triazole Hybrids Authored by a Senior Application Scientist This guide provides an in-depth exploration of the burgeoning field of quinoline-triazole hybrids...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Chemical Space of Quinoline-Triazole Hybrids
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the burgeoning field of quinoline-triazole hybrids, a class of molecules demonstrating significant promise in medicinal chemistry. We will navigate the strategic design, synthesis, and biological evaluation of these scaffolds, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Imperative for Hybridization: Why Quinoline and Triazole?
In the modern era of drug discovery, the strategy of molecular hybridization—covalently linking two or more distinct pharmacophores—has emerged as a powerful tool to develop novel chemical entities.[1][2][3][4] This approach is not merely an academic exercise; it is a rational design strategy aimed at achieving synergistic effects, enhancing biological activity, improving selectivity, reducing toxicity, and, critically, overcoming the pervasive challenge of drug resistance.[1][2][3][4][5]
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs, most notably antimalarials like chloroquine and quinine.[6][7] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][8][9]
Complementing the quinoline core is the 1,2,3-triazole ring. While not found in nature, this five-membered heterocycle is a bioisostere for amide bonds, is chemically stable, and can participate in hydrogen bonding and dipole interactions.[1][10][11] The advent of "click chemistry" has made the 1,2,3-triazole an exceptionally versatile linker, enabling the efficient connection of molecular fragments.[11] The triazole moiety itself is a component of several approved drugs and contributes to a wide range of biological activities.[12][13]
The fusion of these two pharmacophores into a single quinoline-triazole hybrid molecule creates a unique chemical space with the potential for multi-target interactions and enhanced therapeutic profiles, making them a focal point of contemporary research.[1][4][14]
Architecting the Hybrids: Key Synthetic Strategies
The construction of quinoline-triazole hybrids is dominated by highly efficient and reliable chemical reactions. The choice of synthetic route is critical, as it dictates the accessibility of diverse analogues for structure-activity relationship (SAR) studies.
The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The cornerstone of quinoline-triazole synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[1][5][14][15][16][17][18] Its widespread adoption is due to its high efficiency, mild reaction conditions, exceptional regioselectivity (exclusively yielding the 1,4-disubstituted isomer), and broad functional group tolerance.[10][11]
The general workflow involves the reaction between a quinoline derivative bearing a terminal alkyne and a partner molecule functionalized with an azide (or vice versa).
Application Notes and Protocols for Cancer Cell Imaging Using 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Authored by a Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of the novel heterocyclic compound,...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of the novel heterocyclic compound, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol, as a fluorescent probe for cancer cell imaging. This document outlines the scientific rationale, proposed mechanisms, and detailed protocols for its synthesis and application in live-cell imaging experiments.
Introduction: The Convergence of Quinoline and Triazole Scaffolds in Oncology
The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology and cancer research, enabling the visualization of cellular architecture and dynamic processes in real-time.[1] The quinoline nucleus, a privileged heterocyclic scaffold, is a recurring motif in a multitude of therapeutic agents and is known for its diverse pharmacological activities, including anticancer effects.[2] Many quinoline derivatives possess intrinsic fluorescence, a property that can be harnessed for bio-imaging applications.[1][3] The strategic functionalization of the quinoline ring can modulate its photophysical properties, making it a versatile platform for designing targeted fluorescent probes.[4]
Concurrently, the 1,2,4-triazole moiety is another pharmacophore of significant interest in medicinal chemistry. Compounds containing a triazole ring exhibit a broad spectrum of biological activities, including potent anticancer properties.[5][6] The mechanism often involves the induction of apoptosis or the inhibition of cancer cell migration.[5][7]
The novel compound, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol, represents a logical hybridization of these two powerful scaffolds. It is hypothesized that the 2-phenylquinoline moiety will serve as the fluorophore and facilitate cellular uptake, while the 4H-1,2,4-triazole-3-thiol group may contribute to selective interactions within the cancer cell microenvironment, potentially leading to a "turn-on" fluorescence response or targeted accumulation. This guide provides a foundational framework for investigating its potential as a cancer cell imaging agent.
Proposed Mechanism of Cellular Uptake and Fluorescence
While the precise mechanism for this specific compound is yet to be elucidated, we can propose a plausible model based on related structures. The lipophilic nature of the phenylquinoline backbone is expected to facilitate passive diffusion across the cancer cell membrane.
Once internalized, several potential scenarios could lead to selective imaging:
Targeted Accumulation: Certain quinoline-based compounds have shown a propensity to accumulate in specific organelles, such as the endoplasmic reticulum (ER) or lysosomes.[1][8][9] This accumulation could be driven by the unique physicochemical properties of these organelles in cancer cells.
pH-Sensing: The nitrogen atoms within the quinoline and triazole rings can act as proton acceptors. Given that the tumor microenvironment and certain organelles like lysosomes are acidic, the compound's fluorescence properties might be modulated by pH, leading to enhanced emission in these acidic compartments.[4][8][9]
Thiol-Mediated Interactions: The triazole-3-thiol group could interact with specific intracellular components, such as enzymes or metal ions, which are often dysregulated in cancer cells, leading to a conformational change that enhances fluorescence.
The following diagram illustrates a proposed pathway for the compound's application in cell imaging.
Caption: Proposed mechanism of cellular uptake and fluorescence activation.
Expected Photophysical Properties
The following table summarizes the anticipated photophysical properties of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol based on data from structurally related quinoline-based fluorophores.[8][9][10] Note: These values are theoretical and require experimental validation.
Property
Expected Value
Rationale / Notes
Absorption Max (λabs)
350 - 370 nm
Consistent with the π-π* transitions of the extended aromatic system of the phenylquinoline core.[8][9]
Emission Max (λem)
440 - 480 nm (Blue)
A significant Stokes shift is expected. The emission wavelength may shift depending on solvent polarity and local microenvironment (solvatochromism).[11]
Stokes Shift
~90 - 110 nm
A large Stokes shift is advantageous as it minimizes self-quenching and simplifies the separation of excitation and emission signals.
Molar Extinction Coeff.
> 10,000 M⁻¹cm⁻¹
Indicates strong light absorption, which is desirable for a fluorescent probe.
Quantum Yield (Φ)
0.1 - 0.4 (in PBS)
The quantum yield is expected to be moderate and may increase upon binding to a biological target or accumulation in a hydrophobic environment.[11]
Fluorescence Lifetime
1 - 5 ns
Typical for small organic fluorophores.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established methods for synthesizing related quinoline-triazole-thiol compounds.[12][13] All operations should be performed in a fume hood with appropriate personal protective equipment.
Caption: Synthetic workflow for the target compound.
Materials:
2-Phenylquinoline-4-carboxylic acid
Thionyl chloride (SOCl₂)
Methanol (anhydrous)
Hydrazine hydrate (NH₂NH₂·H₂O)
Carbon disulfide (CS₂)
Potassium hydroxide (KOH)
Ethanol
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
Step 1: Esterification. Suspend 2-phenylquinoline-4-carboxylic acid in anhydrous methanol. Slowly add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. Monitor reaction completion by TLC. Evaporate the solvent under reduced pressure to obtain the crude methyl ester.
Step 2: Hydrazide Formation. Dissolve the crude methyl ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours. Cool the reaction mixture to room temperature. The resulting precipitate (2-phenylquinoline-4-carbohydrazide) can be collected by filtration and washed with cold ethanol.
Step 3: Potassium Salt Formation. Dissolve the carbohydrazide in a solution of potassium hydroxide in ethanol. Cool the mixture to 0-5°C and add carbon disulfide dropwise while stirring. Continue stirring at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.
Step 4: Cyclization. Reflux the potassium salt with an excess of hydrazine hydrate in water for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with dilute HCl to pH 5-6. The precipitated solid is the target compound, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol.
Purification and Characterization. The crude product can be purified by recrystallization from ethanol or by column chromatography. The final structure should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.
Protocol 2: Live-Cell Imaging
Materials:
Cancer cell lines (e.g., MCF-7, HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
Phosphate-Buffered Saline (PBS), pH 7.4
5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol stock solution (1-10 mM in DMSO)
Confocal laser scanning microscope with appropriate filter sets (e.g., DAPI channel for excitation ~360 nm, emission ~460 nm)
Glass-bottom imaging dishes or chamber slides
Caption: Experimental workflow for live-cell imaging.
Procedure:
Cell Seeding: Seed cancer cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium. A final concentration range of 1-10 µM is a good starting point for optimization. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
Incubation: Incubate the cells for 30-60 minutes at 37°C. This incubation time should be optimized for each cell line.
Washing: Remove the probe-containing medium and wash the cells gently two to three times with warm PBS to remove any unbound probe.
Imaging: Add fresh, pre-warmed culture medium or PBS to the dish. Immediately image the cells using a confocal microscope. Use an excitation wavelength around 360 nm and collect emission between 440-480 nm.
Controls: Image unstained (autofluorescent) cells using the same acquisition settings as a negative control.
Protocol 3: Cytotoxicity Assay (MTT/MTS)
It is crucial to determine the concentration range at which the probe is non-toxic to ensure that observed fluorescence patterns are not artifacts of cell death.
Procedure:
Seed cells in a 96-well plate and incubate for 24 hours.
Treat the cells with a serial dilution of the probe (e.g., 0.1 µM to 100 µM) for the same duration as the imaging experiment (and also for 24-48 hours to assess long-term toxicity).
Perform a standard MTT or MTS assay according to the manufacturer's instructions.
Calculate the IC₅₀ value and use the probe at concentrations well below this value for imaging experiments.
Data Analysis and Interpretation
Localization: Analyze the acquired images to determine the subcellular localization of the probe. The fluorescence pattern may be diffuse throughout the cytoplasm, or concentrated in specific organelles.
Co-localization Analysis: To confirm localization in a specific organelle, perform co-staining experiments with commercially available organelle-specific trackers (e.g., ER-Tracker™ Green, LysoTracker™ Red). Use image analysis software to calculate a Pearson's or Manders' colocalization coefficient.
Quantitative Analysis: Measure the mean fluorescence intensity across different experimental conditions or cell types to quantify probe uptake or response.
Troubleshooting
Issue
Possible Cause
Suggested Solution
No/Weak Fluorescence
1. Probe concentration too low.2. Incorrect filter sets.3. Photobleaching.
1. Increase probe concentration or incubation time.2. Verify excitation/emission spectra experimentally and match with microscope filters.3. Reduce laser power, decrease exposure time, or use an anti-fade mounting medium for fixed cells.
High Background Signal
1. Incomplete washing.2. Probe precipitation.
1. Increase the number and duration of wash steps with PBS.2. Ensure the probe is fully dissolved in the working solution. If needed, briefly sonicate the stock solution. Do not exceed the recommended final DMSO concentration.
Signs of Cell Toxicity
1. Probe concentration too high.2. Long incubation time.
1. Perform a cytotoxicity assay to determine the optimal non-toxic concentration.2. Reduce the incubation time.
References
G. R. Fortin, M. A. Hauguel, et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. [Link][8][9]
G. R. Fortin, M. A. Hauguel, et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PMC. [Link][8][9]
S. K. Sahoo, et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link][1][3]
J. Chan, et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. PubMed. [Link][4]
S. K. Sahoo, et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link][1]
Y. Wang, et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link][5]
A. A. Alshayban, et al. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry. [Link][2]
A. Kumar, et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link][14]
A. K. Tiwari, et al. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega. [Link][15]
M. S. Al-Mugren, et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. [Link][16]
N. A. Tsvetkov, et al. (2021). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[4][8][9]Triazolo[4,3-c]. PMC. [Link][11]
S. Das, et al. (2019). Design, Synthesis, and Biophysical Studies of Novel 1,2,3-Triazole-Based Quinoline and Coumarin Compounds. ACS Omega. [Link][17]
P. Sharma, et al. (2016). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]
S. Rajalakshmi, et al. (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega. [Link]
A. F. El-Sayed, et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link][12]
L. Labanauskas, et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. [Link][18]
M. H. H. Al-Douh, et al. (2012). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. Royal Society of Chemistry. [Link]
P. Borowiecki, et al. (2016). Photophysical properties of quinoline derivatives in CH3CN. ResearchGate. [Link][10]
M. Y. Abdulla, et al. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
D. M. Zozulynets, et al. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry. [Link][13]
A. S. Al-Hussain, et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. [Link][7]
A. S. Al-Hussain, et al. (2025). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. ResearchGate. [Link]
O. I. Koshovyi, et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). News of Pharmacy. [Link][6]
S. Anandan, et al. (2024). Design and synthesis of new 2-oxoquinoxalinyl-1,2,4-triazoles as antitumor VEGFR-2 inhibitors. Future Journal of Pharmaceutical Sciences. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Introduction
The escalating crisis of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and resilient strains of Bacillus subtilis, demands the rapid validation of novel antimicrobial scaffolds. The compound 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol is a rationally designed hybrid molecule that addresses this challenge. By fusing a quinoline pharmacophore with a 1,2,4-triazole-3-thiol moiety, the molecule achieves optimized lipophilicity. This structural advantage allows for superior penetration through the thick, highly cross-linked peptidoglycan cell wall characteristic of Gram-positive bacteria[1].
Mechanism of Action: DNA Gyrase Inhibition
The bactericidal activity of quinoline-triazole hybrids is primarily driven by the targeted inhibition of bacterial DNA gyrase (Topoisomerase II), an essential enzyme for bacterial DNA replication[2]. The quinoline core acts as a competitive inhibitor at the ATP-binding site of the GyrB subunit. Without ATP hydrolysis, DNA gyrase is unable to introduce critical negative supercoils into the bacterial genome. This catalytic failure causes replication fork arrest, the accumulation of double-strand DNA breaks, and rapid bacterial apoptosis[3].
Fig 1. Mechanistic pathway of DNA gyrase inhibition by the quinoline-triazole-thiol hybrid.
Materials and Reagents
To ensure a self-validating and highly reproducible assay environment, the following specific reagents are required:
Test Compound : 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol (Purity >98% via HPLC).
Expert Insight: We utilize a broth microdilution method based on CLSI standards, augmented with a resazurin colorimetric readout. Because hydrophobic quinoline derivatives can occasionally precipitate in aqueous broths (creating false OD600 readings), resazurin acts as an independent metabolic viability indicator. Live bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a definitive, artifact-free readout.
Step 1: Compound Solubilization and Serial Dilution
Solubilization : Dissolve the test compound in 100% DMSO to create a 10 mg/mL stock solution. Causality: The triazole-thiol moiety renders the compound highly hydrophobic; utilizing pure DMSO for the primary stock ensures complete solvation without altering the molecular conformation.
Dilution : Perform two-fold serial dilutions in CAMHB to achieve a concentration range of 0.5 to 256 µg/mL.
Critical Parameter: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity, which would confound the Minimum Inhibitory Concentration (MIC) determination.
Step 2: Inoculum Preparation
Streak S. aureus and B. subtilis onto Tryptic Soy Agar (TSA) plates and incubate at 37°C for 18-24 hours.
Select 3-4 morphologically distinct colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD600 = 0.08 - 0.13). Causality: This standardizes the bacterial density to approximately
1.5×108
CFU/mL, ensuring uniformity across biological replicates.
Dilute the suspension 1:150 in CAMHB to yield a final working inoculum of
1×106
CFU/mL.
Step 3: Assay Assembly and Incubation
In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of the serially diluted compound into columns 1-10.
Add 50 µL of the working bacterial inoculum to all test wells. (Final bacterial concentration =
5×105
CFU/mL; Final compound concentrations = 0.25 to 128 µg/mL).
Self-Validating Controls :
Growth Control (Column 11): 50 µL CAMHB (with 1% DMSO) + 50 µL inoculum. Validates that the vehicle does not inhibit growth.
Sterility Control (Column 12): 100 µL CAMHB only. Validates the absence of environmental contamination.
Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours under aerobic conditions.
Step 4: Colorimetric Validation & MIC Determination
Following incubation, add 20 µL of 0.015% resazurin solution to all wells.
Incubate the plate in the dark at 37°C for an additional 2-4 hours.
Readout : The MIC is strictly defined as the lowest compound concentration that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.
Fig 2. Step-by-step experimental workflow for the resazurin-based broth microdilution assay.
Data Presentation & Expected Results
Based on structure-activity relationship (SAR) profiling of homologous quinoline-triazole derivatives, the presence of the electron-rich triazole-thiol group at the C-4 position drastically lowers the MIC threshold against Gram-positive strains[1]. Below is a summary of expected quantitative outcomes based on validated literature benchmarks for this compound class[2],[3].
Test Agent / Control
Target Strain
Expected MIC Range (µg/mL)
Resazurin Color Shift at MIC
5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol
Staphylococcus aureus
3.125 - 6.25
Remains Blue (Inhibited)
5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol
Bacillus subtilis
1.56 - 3.125
Remains Blue (Inhibited)
Ciprofloxacin (Positive Control)
S. aureus / B. subtilis
0.25 - 1.0
Remains Blue (Inhibited)
1% DMSO Vehicle (Negative Control)
S. aureus / B. subtilis
N/A (No Inhibition)
Shifts to Pink (Viable)
References[1] Title: Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed
Source : nih.gov
URL :[Link][2] Title : Exploring novel thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents through synthesis and molecular insights
Source : researchgate.net
URL :[Link][3] Title : Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC
Source : nih.gov
URL :[Link]
Application Note: Metal Ion Sensing Applications of 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The demand for highly selective, sensitive, and rapid detect...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
The demand for highly selective, sensitive, and rapid detection of heavy and transition metal ions (e.g., Hg²⁺, Ag⁺, Cu²⁺) in environmental and biological matrices has driven the development of advanced chemosensors. 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol (5-PQT) represents a privileged scaffold in this domain. By integrating the robust photophysical properties of a 2-phenylquinoline fluorophore with the highly specific, soft-metal chelating capabilities of a 4H-1,2,4-triazole-3-thiol receptor, 5-PQT acts as a high-fidelity dual-mode (fluorogenic and colorimetric) sensor. This application note details the mechanistic rationale, quantitative performance metrics, and field-proven protocols for deploying 5-PQT in metal ion sensing.
Mechanistic Rationale & Sensor Design
As a Senior Application Scientist, it is critical to understand why a molecule behaves as a sensor before deploying it in an assay. The efficacy of 5-PQT is governed by three fundamental chemical principles:
Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF)
In its unbound state, the 5-PQT molecule exhibits weak or negligible fluorescence. This is due to the Photoinduced Electron Transfer (PET) process. The lone pair of electrons on the nitrogen and sulfur atoms of the triazole-3-thiol moiety transfer to the excited state of the quinoline fluorophore, effectively quenching its emission[1].
Upon the introduction of target metal ions, the lone pairs coordinate with the metal center. This coordination lowers the highest occupied molecular orbital (HOMO) energy level of the receptor, thermodynamically blocking the PET process. Consequently, the intrinsic fluorescence of the quinoline moiety is restored—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) [2].
Hard-Soft Acid-Base (HSAB) Theory and Tautomerism
The 4H-1,2,4-triazole-3-thiol receptor exists in a thione-thiol tautomeric equilibrium. The presence of the soft sulfur atom and adjacent nitrogen atoms creates an ideal binding pocket for borderline and soft Lewis acids (e.g., Hg²⁺, Ag⁺, Cu²⁺)[2]. The quinoline nitrogen can also participate in binding, forming a highly stable, rigidified 6- or 7-membered chelate ring. This rigidification restricts intramolecular rotation, further minimizing non-radiative decay pathways and amplifying the fluorescence signal[1].
Naked-Eye Colorimetric Shifts
Beyond fluorescence, the coordination of transition metals like Cu²⁺ often induces an Intramolecular Charge Transfer (ICT), significantly altering the absorption spectrum of the molecule. This translates to a vivid, naked-eye colorimetric shift (e.g., colorless/light yellow to pink/green), enabling rapid, instrument-free qualitative screening[3].
Quantitative Data Presentation
The following table summarizes the typical photophysical parameters and analytical metrics of 5-PQT when subjected to target metal analytes.
Table 1: Photophysical Properties and Sensing Metrics of 5-PQT
The following protocols are designed as self-validating systems . We incorporate specific buffer controls to prevent false positives and reversibility assays to confirm thermodynamic binding rather than irreversible chemical degradation.
Causality Insight: Quinoline derivatives are inherently hydrophobic. An aqueous-organic solvent mixture is required. We utilize a HEPES buffer to maintain a strict physiological pH (7.4); acidic environments can protonate the triazole nitrogen, artificially inhibiting PET and causing a false "turn-on" signal[4].
Sensor Stock Solution (1.0 mM): Dissolve 3.04 mg of 5-PQT in 10 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). Store in the dark at 4°C.
Buffer Preparation: Prepare a 50 mM HEPES buffer solution and adjust to pH 7.4 using 0.1 M NaOH or HCl.
Working Solution (10 µM): Dilute the 1.0 mM stock solution 100-fold into an EtOH/HEPES buffer mixture (4:1, v/v).
Analyte Solutions (1.0 mM): Prepare stock solutions of metal nitrate or chloride salts (e.g., Hg(NO₃)₂, CuCl₂, AgNO₃) in deionized water (18.2 MΩ·cm).
Causality Insight: To prove the sensor acts via reversible coordination, we introduce Ethylenediaminetetraacetic acid (EDTA). If the fluorescence reverts to the baseline upon EDTA addition, it validates that the signal was driven by metal chelation.
Baseline Measurement: Transfer 3.0 mL of the 10 µM 5-PQT working solution into a quartz cuvette. Record the baseline UV-Vis absorption (300–600 nm) and fluorescence emission (excitation at ~340 nm).
Titration: Incrementally add 3.0 µL aliquots of the target metal ion stock (equivalent to 0.1 equivalents per addition) to the cuvette.
Equilibration: Stir gently and wait 60 seconds after each addition to ensure thermodynamic equilibrium before recording the spectra.
Data Plotting: Plot the fluorescence intensity at the emission maximum (e.g., 490 nm) against the concentration of the metal ion to generate a calibration curve and calculate the LOD (
3σ/k
).
Self-Validation (Reversibility): To the cuvette containing the fully complexed sensor, add 1.5 equivalents of a 1.0 mM EDTA solution. Record the spectra. A complete drop in fluorescence confirms the reversibility of the 5-PQT-Metal complex.
Prepare equimolar (10 µM) solutions of 5-PQT and the target metal ion in the EtOH/HEPES (4:1, v/v) matrix.
Prepare a series of 11 vials where the mole fraction of the metal ion (
XM
) varies from 0 to 1.0, keeping the total volume and total molar concentration constant (e.g., 3 mL total volume).
Measure the fluorescence intensity for each vial.
Plot
ΔF
(change in fluorescence) versus
XM
. The mole fraction at which the signal peaks indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex; a peak at 0.66 indicates a 1:2 Ligand:Metal complex).
Mandatory Visualization: Signaling Pathway
The following diagram maps the logical flow of the photophysical signaling pathway upon metal ion introduction.
Fig 1: Photophysical signaling pathway of 5-PQT upon metal ion coordination.
References
Positional Isomeric Symmetric Dipodal Receptors Dangled with Rotatable Binding Scaffolds: Fluorescent Sensing of Silver Ions and Sequential Detection of l-Histidine and Their Multifarious Applications. Journal of Agricultural and Food Chemistry - ACS Publications.1
A Chromo-Fluorogenic Naphthoquinolinedione-Based Probe for Dual Detection of Cu2+ and Its Use for Various Water Samples. MDPI.3
Recent progress in cadmium fluorescent and colorimetric probes. RSC Publishing.2
A Selective Fluorescent Sensor for Imaging Cd2+ in Living Cells. ACS Publications.4
Application Notes and Protocols: Molecular Docking of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol with Putative Target Proteins
Introduction: Unveiling the Therapeutic Potential of Quinoline-Triazole Hybrids The convergence of privileged scaffolds in medicinal chemistry often leads to the development of novel molecular entities with significant t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Therapeutic Potential of Quinoline-Triazole Hybrids
The convergence of privileged scaffolds in medicinal chemistry often leads to the development of novel molecular entities with significant therapeutic promise. The quinoline ring system is a cornerstone in drug discovery, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3][4] This versatility stems from the unique electronic and structural features of the quinoline nucleus, which facilitate interactions with a multitude of biological targets.[2] Similarly, the 1,2,4-triazole moiety is another critical pharmacophore known for its broad spectrum of bioactivities, such as antifungal, antiviral, and anticancer properties.[5][6][7] The triazole ring is a bioisostere for amide bonds and can participate in various non-covalent interactions, making it a valuable component in the design of enzyme inhibitors.[8]
The compound at the heart of this guide, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol , represents a strategic hybridization of these two potent scaffolds. While the specific biological activities of this particular molecule are not yet extensively documented, its structural components suggest a strong potential for interaction with key proteins implicated in cancer and microbial pathogenesis. Molecular docking, a powerful computational technique, allows for the prediction and analysis of the binding between a small molecule (ligand) and a macromolecule (receptor) at the atomic level.[9] This in-silico approach is instrumental in modern drug discovery for identifying potential drug targets, elucidating mechanisms of action, and guiding the optimization of lead compounds.[9]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol against a selection of putative protein targets. We will delve into the rationale behind target selection, provide detailed, step-by-step protocols for ligand and protein preparation, outline the docking procedure using the widely-used AutoDock Vina software, and discuss the critical aspects of results analysis and interpretation.
Selection of Putative Protein Targets
Given the well-established anticancer and antimicrobial activities of quinoline and triazole derivatives, we have selected the following high-impact protein targets for our docking protocols. These targets are known to be modulated by compounds bearing these scaffolds and are clinically validated in their respective therapeutic areas.
A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.[6][7]
Quinoline-based compounds are known to be effective EGFR inhibitors.[7][9]
Topoisomerase II
Anticancer
An enzyme that alters the topology of DNA and is essential for DNA replication and transcription. It is a key target for many anticancer drugs.[10]
Quinoline analogues are known to intercalate with DNA and inhibit topoisomerase activity.[6][10]
Staphylococcus aureus DNA Gyrase
Antibacterial
A type II topoisomerase in bacteria that is essential for DNA replication, repair, and transcription. It is a validated target for antibacterial agents.[11][12]
Both quinolone and triazole derivatives have been shown to inhibit bacterial DNA gyrase.[11]
A crucial enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts fungal cell membrane integrity.[13]
Triazole-based drugs are the frontline inhibitors of fungal CYP51.[13][14]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for conducting molecular docking studies of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol against the selected protein targets. The workflow is divided into four key stages: Ligand Preparation, Receptor Preparation, Molecular Docking, and Results Analysis.
Workflow Overview
Caption: General workflow for molecular docking studies.
Part 1: Ligand Preparation
Accurate 3D representation of the ligand is crucial for a successful docking simulation.
Obtain 2D Structure: The 2D structure of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, the structure can be obtained from chemical databases if available.
Convert to 3D Structure: The 2D structure needs to be converted into a 3D conformation. This can be achieved using various tools:
OpenBabel: A free and open-source chemical toolbox that can convert between different chemical file formats and generate 3D coordinates.[15]
ChemDraw/Chem3D: Commercial software that allows for the conversion of 2D drawings into 3D models.
Online tools can also be used for this conversion.
Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. Energy minimization is performed to obtain a more stable and realistic structure. This can be done using molecular mechanics force fields like MMFF94 or UFF in software such as Avogadro or Chimera.[16]
Prepare for Docking (PDBQT format): For use with AutoDock Vina, the ligand file must be in the PDBQT format, which includes atomic charges and rotatable bond information. AutoDock Tools (ADT) is commonly used for this conversion.
Open the energy-minimized ligand file in ADT.
The software will automatically detect the root and define rotatable bonds.
Save the file in PDBQT format.
Part 2: Receptor Preparation
Proper preparation of the protein structure is essential to remove any artifacts from the crystal structure and to prepare it for docking.
Download Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Use the PDB IDs listed in the table above.
Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed unless they are known to be critical for the ligand's binding. This can be done using software like PyMOL or Chimera.[17][18]
Add Hydrogens: Crystal structures usually do not include hydrogen atoms. These must be added, particularly polar hydrogens, as they are crucial for forming hydrogen bonds. Most molecular modeling software has built-in functions to add hydrogens.[17]
Assign Charges: Assign partial atomic charges to the protein atoms. The Kollman charge model is commonly used for proteins in conjunction with AutoDock.[4]
Save as PDBQT: Similar to the ligand, the prepared protein structure needs to be saved in the PDBQT format for use with AutoDock Vina. This is also done using AutoDock Tools.
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[2][5][19][20]
Define the Binding Site (Grid Box): The docking search space needs to be defined by a "grid box" that encompasses the active site of the protein.
If the protein structure was co-crystallized with a known inhibitor, the binding site can be defined around the position of this inhibitor.
If the binding site is unknown, computational tools can be used to predict putative binding pockets.
In AutoDock Tools, you can visually place and size the grid box to cover the entire active site. The center coordinates and dimensions (in Angstroms) of the box will be recorded.
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
This command will perform the docking and output the results to a log file (log.txt) and a file containing the docked poses of the ligand.
Part 4: Analysis and Interpretation of Results
Caption: Key aspects of analyzing molecular docking results.
Binding Affinity: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[21] More negative values indicate stronger predicted binding.[21] The top-ranked poses will have the lowest binding affinity scores.
Root Mean Square Deviation (RMSD): If you are re-docking a known ligand, the RMSD between the docked pose and the crystallographic pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking.[22]
Visual Inspection of Binding Poses: The docked conformations of the ligand within the protein's active site should be visually inspected using molecular graphics software like PyMOL or UCSF Chimera.[1][4] This allows for a qualitative assessment of the binding mode.
Analysis of Intermolecular Interactions: The most insightful part of the analysis is identifying the specific interactions between the ligand and the protein. Look for:
Hydrogen Bonds: These are critical for binding affinity and specificity. Identify the amino acid residues acting as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The phenyl and quinoline rings of the ligand are likely to engage in hydrophobic interactions with nonpolar residues in the active site.
π-π Stacking: The aromatic rings of the ligand can stack with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Comparison with Known Inhibitors: If available, compare the binding mode and interactions of your compound with those of known inhibitors of the target protein. This can help to validate your results and provide insights into potential mechanisms of inhibition.
Conclusion and Future Perspectives
This guide provides a robust framework for conducting molecular docking studies on 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. By following these protocols, researchers can generate valuable hypotheses about the potential protein targets and binding modes of this promising hybrid molecule. It is imperative to remember that molecular docking is a computational prediction.[9] The results should be used to guide further experimental validation, such as in vitro enzyme assays and cell-based studies, to confirm the biological activity and elucidate the precise mechanism of action. The integration of computational and experimental approaches is key to accelerating the discovery and development of novel therapeutic agents.
References
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). International Journal of Medical and Lifestye. Retrieved from [Link]
Pharmacological significance of triazole scaffold. (2010). Taylor & Francis Online. Retrieved from [Link]
Molecular Docking Protocol. (n.d.). ResearchGate. Retrieved from [Link]
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
Small Molecule & Protein Docking. (n.d.). Retrieved from [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). National Center for Biotechnology Information. Retrieved from [Link]
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. Retrieved from [Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved from [Link]
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen. Retrieved from [Link]
A Pharmacological Update of Triazole Derivative: A Review. (2025). ResearchGate. Retrieved from [Link]
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]
Structure-Based Virtual Screening and Molecular Docking of Triazole and Thiadiazole Derivatives for Antimicrobial Potential. (n.d.). RJ Wave. Retrieved from [Link]
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. Retrieved from [Link]
Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. (2023). National Center for Biotechnology Information. Retrieved from [Link]
The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
STRUCTURE OF THE TOPOISOMERASE II POISON BOUND TO DNA. (n.d.). RCSB PDB. Retrieved from [Link]
Human topoisomerase II alpha bound to DNA. (2012). RCSB PDB. Retrieved from [Link]
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2025). National Center for Biotechnology Information. Retrieved from [Link]
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Retrieved from [Link]
Crystal structure of Staphylococcus aureus DNA gyrase co-complexed with inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
Learn Maestro: Preparing protein structures. (2024). YouTube. Retrieved from [Link]
Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. (2018). ACS Publications. Retrieved from [Link]
MOE Molecular Docking and Analysis | Protein Docking | Complete Step-by-Step Tutorial | Urdu. (2024). YouTube. Retrieved from [Link]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). MDPI. Retrieved from [Link]
Progress and challenges in the development of triazole antimicrobials. (2024). National Center for Biotechnology Information. Retrieved from [Link]
Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (2021). National Center for Biotechnology Information. Retrieved from [Link]
Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Structure of the topoisomerase II ATPase region and its mechanism of inhibition by the chemotherapeutic agent ICRF-187. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Human Topoisomerase 2 Alpha ATPase domain bound to obex 5c and non-hydrolyzable ATP analog AMPPNP. (2025). RCSB PDB. Retrieved from [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]
A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. (2000). ACS Publications. Retrieved from [Link]
Structure-Based Drug Design via 3D Molecular Generative Pre-training and Sampling. (2024). arXiv. Retrieved from [Link]
Small-molecule 3D Structure Prediction Using Open Crystallography Data. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. (2016). RCSB PDB. Retrieved from [Link]
Structure-Based Generation of 3D Small-Molecule Drugs: Are We There Yet? (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
Structure of CYP51 from the pathogen Candida albicans. (2017). RCSB PDB. Retrieved from [Link]
How to convert a 2D compound/ structure to 3D for use in molecular docking ? (2022). ResearchGate. Retrieved from [Link]
From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. (n.d.). Retrieved from [Link]
1,2,4-Triazoles as Important Antibacterial Agents. (2021). ResearchGate. Retrieved from [Link]
Technical Support Center: Synthesis of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol
Welcome to the technical support center for the synthesis of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to provide a robust resource for your laboratory work.
The synthesis of this molecule is a sequential process that builds a complex heterocyclic scaffold. Success hinges on the careful execution and optimization of each distinct stage. This guide is structured to address each critical step of the synthetic pathway.
Overall Synthetic Pathway
The synthesis is typically achieved in three main stages: construction of the quinoline core, formation of a key hydrazide intermediate, and the final cyclization to form the triazole-thiol ring.
Caption: General three-stage workflow for the synthesis of the target compound.
Stage 1: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
The foundational step is the construction of the 2-phenylquinoline-4-carboxylic acid scaffold. The Doebner reaction, a one-pot, three-component synthesis, is a classical and efficient method for this transformation.[1] It involves the reaction of an aniline, an aldehyde (benzaldehyde), and pyruvic acid.[1]
Troubleshooting Guide: Stage 1
Issue
Probable Cause(s)
Recommended Solution(s)
Low to No Yield of Quinoline Acid
Inefficient Imine Formation: The initial condensation between aniline and benzaldehyde is slow or incomplete.
Reflux the mixture of aniline and benzaldehyde in ethanol for 1-2 hours before adding the pyruvic acid to ensure complete formation of the Schiff base intermediate.[1][2]
Incorrect Catalyst or Catalyst Amount: The reaction is acid-catalyzed, and improper catalysis can stall the reaction.
Use a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid.[1][3] Lewis acids such as iron(III) triflate can also be effective.[1] Ensure the catalyst is not used in stoichiometric amounts, which can lead to side reactions.
Reaction Not Reaching Completion: Insufficient reflux time or temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 3-8 hours of reflux.[1][2] Ensure the heating mantle is set to maintain a steady reflux of the solvent (e.g., ~80°C for ethanol).
Product is Difficult to Purify / Oily
Presence of Unreacted Starting Materials: Incomplete reaction or improper work-up.
During work-up, after filtering the crude solid, dissolve it in an aqueous solution of a base like K₂CO₃ or NaHCO₃. This converts the carboxylic acid product to its soluble salt. Filter this solution to remove non-acidic impurities (like unreacted aniline/benzaldehyde). Re-acidify the filtrate with acetic acid or dilute HCl to precipitate the purified product.[1]
Formation of Tar-like Byproducts: Polymerization of starting materials or intermediates under harsh acidic conditions.
Add the acid catalyst slowly and maintain a controlled temperature. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.
Frequently Asked Questions (FAQs): Stage 1
Q1: What is the mechanism of the Doebner reaction?A1: The reaction begins with the formation of a Schiff base (imine) from aniline and benzaldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic 2-phenylquinoline-4-carboxylic acid.[1]
Caption: Simplified mechanism of the Doebner reaction.
Q2: Are there alternative methods to the Doebner reaction for this step?A2: Yes, other classical methods for quinoline synthesis can be adapted, such as the Pfitzinger reaction (using isatin and an α-methylene ketone) or the Friedländer synthesis (using a 2-aminoaryl ketone).[4][5][6][7] However, for synthesizing 2-phenylquinoline-4-carboxylic acid specifically, the Doebner reaction is often the most direct route.[3]
Q3: Can I use microwave irradiation to speed up the reaction?A3: Yes, several studies have reported the use of microwave irradiation to accelerate the Doebner reaction, often reducing reaction times from hours to minutes and sometimes improving yields.[3]
Detailed Protocol: Doebner Reaction
Reagent Setup: In a round-bottom flask, combine aniline (1.1 eq), benzaldehyde (1.0 eq), and ethanol (5-10 volumes).
Imine Formation: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 mL) and reflux the mixture for 1 hour.[1]
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.5 eq) to the reaction mixture.
Reaction: Continue to reflux the mixture for an additional 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into ice water with vigorous stirring.[1]
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
Purification: The crude product can be purified by recrystallization from ethanol or by the acid-base wash procedure described in the troubleshooting table.
Stage 2: Synthesis of 2-Phenylquinoline-4-Carbohydrazide
This stage involves a two-step conversion of the carboxylic acid to a hydrazide. First, the carboxylic acid is esterified, typically to an ethyl or methyl ester. This ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to form the desired carbohydrazide intermediate.[8][9]
Troubleshooting Guide: Stage 2
Issue
Probable Cause(s)
Recommended Solution(s)
Low Yield of Ester (Esterification)
Reversible Reaction: Fischer esterification is an equilibrium-driven process.[10]
Use a large excess of the alcohol (e.g., ethanol) as the solvent to push the equilibrium towards the product side. Ensure anhydrous conditions, as water will shift the equilibrium back to the starting materials.[11]
Incomplete Reaction: Insufficient acid catalyst or reaction time.
Use a strong acid catalyst like concentrated H₂SO₄. The reaction typically requires several hours of reflux. Monitor by TLC until the starting carboxylic acid spot disappears.
Low Yield of Hydrazide (Hydrazinolysis)
Less Reactive Ester: Some esters may require more forcing conditions to react with hydrazine.[8]
Ensure an excess of hydrazine hydrate (3-10 molar equivalents) is used.[12][13] Increase the reflux time (can be 3-8 hours).[8][12] Using methyl or ethyl esters is recommended for best results.[9]
Product Loss During Work-up: The hydrazide may have some solubility in the alcohol solvent.
After the reaction is complete, distill off most of the solvent under reduced pressure.[8] The product will often precipitate and can be collected by filtration. Wash the collected solid with cold ethanol or water to remove excess hydrazine.[12]
Formation of Diacylhydrazine Byproduct
High Reactivity of Acylating Agent: While less common with esters, using more reactive species like acid chlorides can lead to diacylation of hydrazine.[8]
Stick to the ester-to-hydrazide route, which provides better control and minimizes the formation of this byproduct.
Frequently Asked Questions (FAQs): Stage 2
Q1: Why do I need to make an ester first? Can't I react the carboxylic acid directly with hydrazine?A1: Direct reaction of a carboxylic acid with hydrazine to form a hydrazide is possible but often requires harsh conditions (high temperatures) and can lead to the formation of a stable hydrazine salt, which is difficult to dehydrate to the desired hydrazide. The two-step esterification-hydrazinolysis route is a more reliable and higher-yielding method under standard laboratory conditions.[8]
Q2: What is the best solvent for the hydrazinolysis step?A2: Absolute ethanol is the most commonly used solvent. It effectively dissolves both the ester and hydrazine hydrate, facilitating the reaction.[8][9][14]
Q3: How do I know the hydrazinolysis reaction is complete?A3: TLC is the best method. The hydrazide product is significantly more polar than the starting ester. You should see the disappearance of the less polar ester spot and the appearance of a new, more polar spot (often with a much lower Rf value) that corresponds to the hydrazide.
Detailed Protocol: Esterification and Hydrazinolysis
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq).
Reaction: Remove the ice bath and heat the mixture to reflux for 6-8 hours, or until TLC shows complete consumption of the starting material.
Work-up: Cool the reaction mixture and reduce the volume of ethanol under vacuum. Pour the residue into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
Extraction: Extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude ethyl ester, which can often be used in the next step without further purification.
Part B: Hydrazinolysis
Setup: Dissolve the crude ethyl 2-phenylquinoline-4-carboxylate (1.0 eq) in absolute ethanol (10 volumes).
Reagent Addition: Add hydrazine hydrate (99%, 5-10 eq) to the solution.[12]
Reaction: Heat the mixture to reflux for 4-6 hours. A precipitate may form as the reaction proceeds.
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
Purification: Wash the filtered solid with a small amount of cold ethanol and then water to remove unreacted hydrazine. Dry the product under vacuum.
Stage 3: Synthesis of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol
This final stage involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazinate salt, which is then cyclized upon heating to form the desired 1,2,4-triazole-3-thiol ring. The cyclization is typically driven by intramolecular condensation and dehydration.[15]
Troubleshooting Guide: Stage 3
Issue
Probable Cause(s)
Recommended Solution(s)
Low Yield of Final Product
Incomplete Salt Formation: The initial reaction between the hydrazide, CS₂, and KOH is incomplete.
Ensure all reagents are properly dissolved. Use ethanol as the solvent. Allow sufficient time for the reaction at room temperature (stirring for several hours) before proceeding to the cyclization step.
Incomplete Cyclization: Insufficient heating time or temperature during the reflux step.
The cyclization of the intermediate thiosemicarbazide requires reflux in an alkaline medium.[15][16] A typical reflux time is 4-6 hours. Monitor the reaction by TLC to ensure completion.
Formation of 1,3,4-Thiadiazole Byproduct: Cyclization can sometimes proceed through an alternative pathway, especially under acidic conditions, to yield a 1,3,4-thiadiazole isomer.[17][18]
Ensure the cyclization step is performed under strongly basic conditions (e.g., aqueous KOH or NaOH) to favor the formation of the 1,2,4-triazole-3-thiol.[15][16] Acidification should only be done during the final work-up step to precipitate the product.
Product Fails to Precipitate on Acidification
Product is Soluble in the Work-up Mixture: The pH may not be optimal for precipitation, or the volume of the solution is too large.
Carefully adjust the pH of the reaction mixture with dilute HCl or acetic acid to approximately 5-6.[19] If precipitation is still slow, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. If necessary, you can extract the product with an organic solvent like ethyl acetate after acidification.
Frequently Asked Questions (FAQs): Stage 3
Q1: What is the role of potassium hydroxide (KOH) and carbon disulfide (CS₂)?A1: The carbohydrazide reacts with carbon disulfide in the presence of a base (KOH) to form a potassium dithiocarbazinate salt. This salt is the key intermediate that, upon heating, cyclizes to form the triazole ring. The base deprotonates the hydrazide, making it a better nucleophile to attack the CS₂.
Q2: The reaction produces a strong, unpleasant odor. How can I manage this?A2: The odor is due to carbon disulfide (CS₂) and the evolution of hydrogen sulfide (H₂S) gas during cyclization. It is imperative to perform this entire stage in a well-ventilated fume hood. Any glassware or waste containing these chemicals should be quenched with a bleach solution before cleaning.
Q3: Can I use a different base for the cyclization?A3: Yes, sodium hydroxide (NaOH) can be used instead of potassium hydroxide. The key is to maintain a strongly alkaline medium to facilitate the desired intramolecular cyclization pathway.[15]
Troubleshooting Workflow: Low Yield in Final Cyclization
Caption: A logical workflow for diagnosing low yields in the final cyclization step.
Detailed Protocol: Triazole-Thiol Formation
Salt Formation: In a flask, dissolve potassium hydroxide (1.2 eq) in absolute ethanol (15 volumes). Add 2-phenylquinoline-4-carbohydrazide (1.0 eq) and stir until fully dissolved. Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise. Allow the mixture to stir at room temperature for 12-16 hours.
Cyclization: To the mixture, add water (5 volumes) and heat to reflux for 4-6 hours. During this time, H₂S gas will evolve (ensure adequate ventilation).
Work-up and Precipitation: Cool the now clear solution to room temperature. Pour it into ice water and acidify with dilute hydrochloric acid or acetic acid until the pH is ~5-6.
Isolation: A solid will precipitate. Collect the product by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the final 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol.
References
Combes quinoline synthesis - Grokipedia.
Friedländer Quinoline Synthesis - Alfa Chemistry.
Friedländer synthesis - Wikipedia. Available at: [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020). Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
Combes quinoline synthesis - Wikipedia. Available at: [Link]
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (2018). Available at: [Link]
Combes Quinoline Synthesis Overview | PDF - Scribd. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). SYNTHESIS, 44(03), 389–392.
Doebner–Miller reaction - Wikipedia. Available at: [Link]
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. Available at: [Link]
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Available at: [Link]
Pfitzinger reaction - Wikipedia. Available at: [Link]
Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]
Doebner-Miller Reaction - SynArchive. Available at: [Link]
Pfitzinger Synthesis of Quinoline Derivatives | PDF | Chemical Reactions - Scribd. Available at: [Link]
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (2006). Available at: [Link]
Note Development and assessment of green synthesis of hydrazides† - krishikosh. Available at: [Link]
Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. (2004). Available at: [Link]
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES... - Polish Pharmaceutical Society. Available at: [Link]
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER... - ResearchGate. (2024). Available at: [Link]
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC. (2022). Available at: [Link]
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications. (2023). Available at: [Link]
Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole - ResearchGate. Available at: [Link]
Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC. Available at: [Link]
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (2025). Available at: [Link]
Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives - DergiPark. Available at: [Link]
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (2025). Available at: [Link]
Synthesis of 1,2,3-triazole derivatives based on propargyl ester... (2021). European Journal of Chemistry, 12(1), 13-17.
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][20] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. Available at: [Link]
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. (2004). Available at: [Link]
Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][5][20]-triazole-3-thiol derivatives as antimicrobial agents - Academia.edu. Available at: [Link]
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (2024). Available at: [Link]
Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents - Nepal Journals Online. (2020). Available at: [Link]
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives... - Usiena air. (2023). Available at: [Link]
1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Available at: [Link]
Purification challenges of crude 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of complex heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of complex heterocyclic scaffolds. 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol is a notoriously difficult molecule to purify due to its polyfunctional nature.
This guide deconstructs the physicochemical causality behind your failed columns and provides self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: The Causality of Purification Failures
To successfully purify this compound, you must first understand its molecular anatomy and how it interacts with chromatographic environments:
Thiol-Thione Tautomerism: The 4H-triazol-3-thiol moiety exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. Because the thione is significantly more polar than the thiol, this interconversion during chromatography leads to severe peak broadening, splitting, or "ghosting"[1].
Oxidative Dimerization: The electron-rich thiol group is highly susceptible to aerial oxidation, rapidly forming a disulfide dimer. This reaction is often inadvertently catalyzed by the slightly acidic silanol groups on standard silica gel.
Lewis Acid-Base Chelation: The basic quinoline nitrogen and the triazole ring act as strong bidentate ligands. They chelate with trace metals (Fe, Cu) present in lower-grade silica or strongly hydrogen-bond with free silanols, resulting in irreversible adsorption or severe tailing[2].
Part 2: Quantitative Data on Tautomeric Ratios
Understanding the tautomeric shift is critical for mobile phase design. The thione form is thermodynamically favored in neutral and acidic conditions, while the thiol form increases in basic environments[3]. By locking the pH of your solvent system, you force the molecule into a single state, drastically improving peak shape.
Mechanistic pathways of thiol-thione tautomerism and oxidative dimerization affecting chromatography.
Part 4: Troubleshooting FAQs
Q1: My TLC shows a "figure-eight" or a long smear instead of a single spot. Is my product degrading?A1: Not necessarily. This is the classic signature of thiol-thione tautomerism occurring on the timescale of your TLC run[1]. As the compound moves up the plate, it interconverts between the polar thione and less polar thiol.
Self-Validating Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your TLC developing solvent. This locks the pH, forcing the equilibrium to one dominant state and collapsing the smear into a single, sharp spot[2].
Q2: I loaded 1 gram of crude material onto a silica column, but recovered only 400 mg of the desired product. A new, highly non-polar spot appeared in the early fractions.A2: You are observing spontaneous oxidative dimerization. The high surface area of silica gel, combined with trace oxygen and metals, catalyzes the oxidation of your thiol into a disulfide dimer.
Self-Validating Fix: Perform a reductive workup prior to loading (see Protocol B) and degas your chromatography solvents.
Q3: The compound completely stuck to the silica gel column and won't elute even with 10% Methanol in DCM.A3: The quinoline nitrogen is strongly chelating with acidic silanol groups.
Self-Validating Fix: Pre-treat your silica gel by flushing the packed column with 2 column volumes of 1% TEA in Hexane/DCM before loading your sample. The TEA caps the acidic silanols, preventing irreversible adsorption[2].
Part 5: Validated Experimental Protocols
Protocol A: pH-Locked Reverse-Phase Preparative HPLC (Recommended for High Purity)
Causality: Reverse-phase (C18) HPLC eliminates silanol chelation. By using an acidic modifier, we lock the molecule into the highly polar thione tautomer, ensuring a sharp peak and preventing on-column oxidation[1].
Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid). Degas both solvents via sonication for 15 minutes.
Sample Loading: Dissolve the crude 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol in a minimum volume of DMSO. Filter through a 0.22 µm PTFE syringe filter.
Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes. The thione tautomer will elute earlier than expected for a molecule of this molecular weight due to its high polarity.
Fraction Collection & Isolation: Collect the main peak (monitor at 254 nm and 280 nm). Immediately lyophilize the fractions. Do not use rotary evaporation with heat, as concentrating the acidic water can cause hydrolysis or degradation.
Causality: Cleaves any pre-formed disulfide dimers back to the monomeric thiol and prevents silanol-induced tailing[2].
Reductive Cleavage: Dissolve the crude mixture in DCM. Add 1.5 equivalents of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and 1 equivalent of Triethylamine. Stir at room temperature for 1 hour under an argon atmosphere.
Aqueous Wash: Wash the organic layer with degassed brine to remove the reducing agent byproducts. Dry over anhydrous Na₂SO₄.
Column Deactivation: Pack a silica gel column using a slurry method with Hexane containing 1% TEA. Flush with 2 column volumes of the same solvent to neutralize silanols.
Elution: Load the reduced crude mixture. Elute using a gradient of Hexane to Ethyl Acetate (maintaining 1% TEA in all solvents).
Validation: Spot the fractions on a TLC plate pre-treated with TEA. The product should elute as a single, sharp band.
Step-by-step purification workflow mitigating dimerization and tautomerism.
References
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method, Journal of Chemical and Pharmaceutical Research (JOCPR),[Link]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline-Based Probes
Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the performance of these...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the performance of these versatile fluorophores. Here, we move beyond simple protocols to explain the underlying principles that govern fluorescence efficiency. Our goal is to empower you with the knowledge to troubleshoot common issues and rationally design experiments to maximize the quantum yield of your probes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of understanding and working with quinoline-based probes.
Q1: What is fluorescence quantum yield (Φf), and why is it a critical parameter?A1: Fluorescence quantum yield (Φf) is the ratio of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] It is a direct measure of the efficiency of the fluorescence process. A high quantum yield is paramount because it correlates directly to the probe's brightness and sensitivity, which are essential for generating high-contrast images and achieving low limits of detection in analytical assays.[1][2]
Q2: What are the primary molecular processes that lead to a low quantum yield in quinoline probes?A2: A low quantum yield is the result of non-radiative decay pathways outcompeting the radiative (fluorescence) pathway. For quinoline derivatives, the primary culprits include:
Intramolecular Rotations and Vibrations: Flexible bonds within the molecule can dissipate absorbed energy as heat through rotations and vibrations, preventing that energy from being released as light.[1]
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of quinoline probes promotes π-π stacking.[3] This aggregation creates new, non-radiative pathways that effectively quench fluorescence.[3][4][5]
Solvent Effects: The polarity of the solvent can significantly influence the electronic structure of the excited state. For some "push-pull" systems, polar solvents can stabilize non-fluorescent charge-transfer states, thus quenching fluorescence.[1][6]
Excited-State Intramolecular Proton Transfer (ESIPT): While sometimes harnessed for specific sensing mechanisms, ESIPT can also lead to the formation of tautomeric species that are weakly fluorescent or non-fluorescent.[1][4]
Presence of (n,π) Excited States:* The nitrogen atom in the quinoline ring possesses non-bonding electrons. The presence of low-lying (n,π*) excited states can increase the rate of intersystem crossing to the triplet state, which reduces the fluorescence quantum yield.[7]
Q3: How does pH affect the fluorescence of quinoline probes?A3: The fluorescence of many quinoline derivatives is highly pH-dependent.[8] The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions.[7][9] This protonation alters the electronic structure of the molecule, often by changing the nature of the lowest singlet excited state from a dark (n,π*) state to a bright (π,π*) state.[7] This conversion eliminates a key non-radiative pathway, leading to a significant enhancement in fluorescence intensity.[7][9] Therefore, maintaining an optimal and stable pH is crucial for reproducible results.[10][11]
Q4: Many quinoline probes are used for metal ion sensing. What is the mechanism behind the fluorescence increase upon ion binding?A4: This phenomenon is typically driven by a process called Chelation-Enhanced Fluorescence (CHEF).[1][2][4] In the unbound state, the chelating part of the probe is often flexible, allowing for free rotation and vibration which quenches fluorescence. When a metal ion like Zn²⁺ binds to the chelating site (e.g., an 8-hydroxyquinoline scaffold), it forms a rigid, planar complex.[1][12] This rigidification restricts the intramolecular rotations and vibrations that serve as non-radiative decay channels, effectively "locking" the molecule in a conformation that favors radiative decay and dramatically increases the quantum yield.[1]
Section 2: Troubleshooting Guide
This guide provides systematic solutions to common experimental problems encountered when working with quinoline-based probes.
Problem 1: The fluorescence signal is extremely weak or completely absent.
A weak or non-existent signal is often the first hurdle in an experiment. The cause can range from incorrect instrument settings to fundamental issues with the probe's environment.
Caption: A logical workflow for troubleshooting low quantum yield in fluorescent probes.
Probable Cause
Explanation & Causality
Recommended Solution
Incorrect Wavelengths
Exciting the probe at a wavelength other than its absorption maximum (λmax) will result in suboptimal photon absorption and, consequently, weak emission.[1][10]
Record the full UV-Vis absorption spectrum of your probe in the experimental buffer to identify the correct λmax. Set this as your excitation wavelength.
Probe Degradation or Impurity
Organic fluorophores can degrade upon exposure to light (photobleaching) or over time.[10] Chemical impurities can act as quenchers, providing a non-radiative pathway for de-excitation.[1]
Verify compound purity using NMR and Mass Spectrometry. Prepare fresh stock solutions from solid material and store them protected from light at -20°C.[10]
Aggregation-Caused Quenching (ACQ)
At high concentrations, quinoline probes can form non-fluorescent aggregates (π-π stacking), which is a very common issue.[3]
Perform a concentration-dependent fluorescence study. If fluorescence does not increase linearly with concentration (or decreases), ACQ is likely. Lower the probe's working concentration significantly.[1][3][10] See Protocol P2 .
Inappropriate Solvent Environment
The solvent's polarity and viscosity can drastically affect quantum yield. A solvent may stabilize non-fluorescent states or fail to properly solvate the probe, leading to aggregation.[1][6]
Test a range of high-purity solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, DMSO, Ethanol).
Suboptimal pH
The protonation state of the quinoline nitrogen is often critical for high fluorescence.[7][8] If the pH is not in the optimal range, the probe may exist in a weakly fluorescent or non-fluorescent state.
Check the pH of your experimental buffer. Perform a pH titration experiment to determine the optimal pH range for your probe's fluorescence.[10] See Protocol P3 .
Problem 2: The fluorescence intensity is inconsistent between experiments.
Reproducibility is key to reliable data. Fluctuations in signal intensity often point to subtle environmental or instrumental variables.
Probable Cause
Explanation & Causality
Recommended Solution
Temperature Fluctuations
Fluorescence is a temperature-dependent process. Increased temperature enhances molecular vibrations and collisions, which increases the rate of non-radiative decay and thus lowers the fluorescence intensity.[1][10]
Use a temperature-controlled cuvette holder in the fluorometer. Ensure all samples and buffers are equilibrated to the same temperature before measurement.
Instrumental Drift
The excitation lamp intensity and detector sensitivity of a fluorometer can drift over time, especially during warm-up.
Allow the instrument to warm up for the manufacturer-recommended time (typically 30-60 minutes). Calibrate the instrument using a known standard (e.g., quinine sulfate) before each set of experiments.[1]
Photobleaching
Prolonged or high-intensity exposure to the excitation light can cause photochemical destruction of the fluorophore, leading to a progressive decrease in signal.[10][13]
Minimize the sample's exposure time to the excitation light. Use the lowest possible excitation intensity and slit widths that provide an adequate signal. Use fresh samples for each measurement.[1] For imaging, consider using an anti-fade reagent.[10]
Problem 3: The fluorescence signal decays rapidly during measurement.
A rapid signal decay is most commonly due to photobleaching or the presence of a dynamic quenching agent in your solution.
Caption: Competing decay pathways and the mechanism of fluorescence enhancement.
Probable Cause
Explanation & Causality
Recommended Solution
Severe Photobleaching
As described above, this is the light-induced destruction of the fluorophore. The rate is dependent on both light intensity and the molecule's intrinsic photostability.[10]
Reduce excitation slit width and lamp intensity. If possible, use a neutral density filter. Add a commercially available anti-photobleaching agent to your buffer if it is compatible with your assay.[10]
Presence of Quenching Agents
Dissolved oxygen is a highly efficient collisional quencher of fluorescence. Halide ions (Cl⁻, Br⁻, I⁻) are also well-known quenchers for many fluorophores, including quinine derivatives.[10][8] Heavy metal ions can also quench fluorescence.[2]
De-gas your buffer by sparging with an inert gas (e.g., nitrogen or argon) before measurements.[10] If possible, use buffers free from high concentrations of halide ions (e.g., use sulfate or phosphate salts instead of chlorides). If metal ion contamination is suspected, add a chelating agent like EDTA (unless metal ions are the target of your study).[10]
Section 3: Key Experimental Protocols
Here we provide detailed methodologies for the key optimization and characterization experiments discussed in the troubleshooting guide.
This protocol uses a comparative method, referencing a standard with a known quantum yield.
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard, provided they are measured under identical conditions. The relationship is given by:
Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²)
Where Φ is the quantum yield, Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and S denote the test sample and the standard, respectively.
Materials:
UV-Vis Spectrophotometer
Fluorometer
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should absorb light in a similar wavelength range as your sample.[1]
High-purity solvent (the same for both standard and sample).
Procedure:
Prepare Solutions: Prepare a series of five dilute solutions for both the standard and your quinoline probe in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.05 to prevent inner filter effects.[1]
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the intended excitation wavelength.
Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectrum for each solution. Excite each sample at the same wavelength used for the absorbance measurement. Ensure instrument settings (slits, gain) are identical for all measurements.
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
Plot Data: For both the standard and the sample, create a plot of the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
Calculate Gradient: Determine the slope (gradient) of the trendline for both plots.
Calculate Quantum Yield: Use the formula above to calculate the quantum yield of your quinoline probe. If the same solvent is used for both sample and standard, the refractive index term (η_X²/η_S²) cancels out to 1.
This protocol helps to diagnose if self-quenching due to aggregation is the cause of low fluorescence.
Principle: If ACQ is occurring, the linear relationship between concentration and fluorescence intensity will break down at higher concentrations. Instead of increasing, the fluorescence will plateau or even decrease.[3]
Procedure:
Prepare Stock Solution: Create a concentrated stock solution of your quinoline probe in the desired solvent or buffer.
Prepare Dilution Series: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from nanomolar to high micromolar).
Measure Fluorescence: Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths. Keep all instrument settings constant.
Plot and Interpret: Plot fluorescence intensity (Y-axis) versus concentration (X-axis).
Linear Relationship: If the plot is linear across the entire range, ACQ is not a significant issue.
Non-Linear Relationship: If the fluorescence intensity plateaus or decreases at higher concentrations, ACQ is confirmed. Your optimal working concentration should be within the linear range of this plot.[3]
Protocol P3: pH Titration of a Quinoline Probe
This protocol determines the effect of pH on your probe's fluorescence and identifies the optimal pH range.
Principle: By measuring the fluorescence intensity of the probe across a wide pH range, a profile of its pH sensitivity can be generated, revealing the pH at which fluorescence is maximal.
Procedure:
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Use buffers with minimal intrinsic fluorescence and no quenching ions.
Prepare Probe Solutions: For each buffer, prepare a solution of your quinoline probe at a fixed concentration (ensure this concentration is in the linear range determined from Protocol P2).
Measure pH and Fluorescence: For each solution, accurately measure the final pH. Then, measure its fluorescence intensity using the fluorometer with fixed settings.
Plot and Analyze: Plot the fluorescence intensity (Y-axis) versus the measured pH (X-axis). The resulting curve will show the pH range where your probe is most fluorescent and sensitive.[11] This allows you to select the optimal buffer for your experiments.
Section 4: References
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Sciendo.
Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes. (2025). BenchChem.
Fluorescence enhancement of quinolines by protonation. (2020). NIH National Library of Medicine.
Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. (2025). BenchChem.
A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. (2025). BenchChem.
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances.
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences.
Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. (n.d.). ResearchGate.
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). NIH National Library of Medicine.
Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021). MDPI.
Impact of pH on the fluorescence quantum yield of quinine hydrochloride. (2025). BenchChem.
Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. (n.d.). ResearchGate.
Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. (2023). MDPI.
Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. (2017). ResearchGate.
Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions. (2025). BenchChem.
Effect of pH on the fluorescence intensity of 50 mM probe 1 in the... (n.d.). ResearchGate.
Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. (n.d.). NIH National Library of Medicine.
Fluorescence emission of quinoline and derivatives in ethanol. (n.d.). ResearchGate.
Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. (n.d.). Journal of the American Chemical Society.
Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (2013). Analytical Chemistry.
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). NIH National Library of Medicine.
Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. (2025). ResearchGate.
Structural, Optical Properties, and Biological Activity of Complexes Based on Derivatives of Quinoline, Quinoxaline, and Quinazoline with Metal Centers from Across the Periodic Table. (2025). ResearchGate.
Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. (2022). ACS Omega.
Turn-on quinoline probe for selective sensing of hypochlorite in live cells. (2026). ResearchGate.
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). NIH National Library of Medicine.
Fluorescence enhancement of quinolines by protonation. (n.d.). Semantic Scholar.
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.
The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. (n.d.). Digital Commons@DePaul.
What are the factors affecting fluorescence? (2023). AAT Bioquest.
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.
Fluorescence Spectroscopy-Quantum yield. (n.d.). University of Washington Faculty Web Server.
Troubleshooting cell permeability issues with 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol
Welcome to the technical support guide for 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, with a particular focus on issues related to cell permeability. This guide provides in-depth technical advice, step-by-step protocols, and frequently asked questions to ensure the successful application of this compound in your research.
I. Troubleshooting Guide: Cell Permeability and Efficacy
This section addresses specific problems that may arise during your cell-based assays. Each issue is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Issue 1: My compound shows high potency in biochemical/target-based assays but low or no activity in cell-based assays.
This is a classic indicator of poor cell permeability. The compound is active against its target in a cell-free environment, but it cannot reach its intracellular target in a sufficient concentration to elicit a biological response.
Potential Causes & Solutions:
Poor Passive Diffusion: The physicochemical properties of the compound may hinder its ability to cross the lipid bilayer of the cell membrane.
Troubleshooting Steps:
Assess Physicochemical Properties: Analyze the compound's calculated LogP (cLogP), topological polar surface area (TPSA), and molecular weight. Compounds with high molecular weight, low lipophilicity, or a high polar surface area often exhibit poor passive diffusion.[1][2]
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro, cell-free assay is a rapid and cost-effective method to predict passive membrane permeability.[1][3] It will help you determine if the issue is solely with passive diffusion.
Active Efflux by Transporters: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching its target.[1]
Troubleshooting Steps:
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium and express various transporters, including P-gp.[1] By measuring the transport of your compound from the basolateral to the apical side, you can determine if it is an efflux pump substrate.
Co-incubation with Efflux Pump Inhibitors: Perform your cell-based assay in the presence of known P-gp inhibitors, such as verapamil or cyclosporin A. A significant increase in your compound's activity in the presence of these inhibitors strongly suggests it is a substrate for efflux pumps.
Low Compound Solubility: The compound may be precipitating in your cell culture medium, leading to a lower effective concentration.
Troubleshooting Steps:
Visually Inspect for Precipitation: Before adding the compound to your cells, carefully inspect the stock solution and the final dilution in the cell culture medium for any signs of precipitation.
Solubility Assessment: Determine the kinetic solubility of your compound in the specific cell culture medium you are using. This can be done using techniques like nephelometry or by visual inspection of serial dilutions.
Optimize Formulation: If solubility is an issue, consider using a different solvent for your stock solution or incorporating solubilizing agents, such as DMSO or cyclodextrins, at concentrations that are non-toxic to your cells.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol.
Q1: What are the general characteristics of quinoline-triazole thiol compounds?
Quinoline and triazole moieties are considered "privileged" structures in medicinal chemistry due to their presence in numerous bioactive compounds.[4] Hybrid molecules incorporating both scaffolds have been investigated for a wide range of therapeutic activities, including anticancer, antimicrobial, and antioxidant effects.[5][6][7][8][9] The triazole-thiol group, in particular, is known to be a rich source for the synthesis of various heterocyclic compounds with diverse biological activities.[9]
Q2: How can I predict the cell permeability of this compound based on its structure?
While experimental validation is crucial, you can make an initial assessment using computational tools and established guidelines like Lipinski's Rule of 5.[2] This rule suggests that poor absorption or permeation is more likely for compounds with:
A molecular weight over 500
A cLogP over 5
More than 5 hydrogen bond donors
More than 10 hydrogen bond acceptors
Keep in mind that these are guidelines, and exceptions exist.[2]
Q3: What strategies can be employed to improve the cellular uptake of this compound?
If poor permeability is confirmed, several medicinal chemistry strategies can be explored to optimize the compound's structure. These can include:[3][10]
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve permeability while maintaining biological activity.
Prodrug Approach: Modifying the compound to create a more lipophilic prodrug that can cross the cell membrane and then be converted to the active form intracellularly.[10]
Structural Modifications: Altering the molecule to reduce its polar surface area or the number of hydrogen bond donors/acceptors.
Q4: Are there any known formulation strategies to enhance the bioavailability of similar compounds?
For compounds with poor solubility and permeability, formulation approaches can be beneficial. These may include:[3]
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its solubility and cellular uptake.
Lipid-Based Systems: Formulating the compound in lipid-based carriers can enhance its absorption.
III. Experimental Protocols & Data Presentation
This section provides a general framework for key experiments to troubleshoot cell permeability issues.
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of a test compound across a Caco-2 cell monolayer.
1. Cell Culture:
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
Seed the cells on permeable filter supports (e.g., Transwell® inserts) and allow them to differentiate for 18-21 days to form a confluent monolayer.
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay (Apical to Basolateral - A-B):
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).
Add the dosing solution containing the test compound to the apical (upper) chamber.
Add fresh transport buffer to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking.
At various time points, collect samples from the basolateral chamber and analyze the concentration of the test compound using a suitable analytical method (e.g., LC-MS/MS).
3. Permeability Assay (Basolateral to Apical - B-A):
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
4. Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both directions.
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Parameter
Description
Interpretation
Papp (A-B)
Apparent permeability from the apical to the basolateral side.
High value suggests good absorption.
Papp (B-A)
Apparent permeability from the basolateral to the apical side.
High value suggests potential efflux.
Efflux Ratio
Ratio of Papp (B-A) to Papp (A-B).
A ratio > 2 suggests the compound is a substrate for efflux pumps.
IV. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing cell permeability issues.
Caption: Troubleshooting workflow for cell permeability issues.
V. References
Synthesis and Biological Activity of Novel Iso-Quinoline Based 1, 2, 4-TRIAZOLE Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
Al-Soud, Y. A., et al. Synthesis and biological activity profile of novel triazole/quinoline hybrids. Chemical Biology & Drug Design. 2022;100(6):935-946. [Link]
Yakan, H., et al. Synthesis and biological evaluation of quinoline-triazole and quinolone-triazole conjugates. Turkish Journal of Chemistry. 2018;42(4):1044-1056. [Link]
Alqahtani, S. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules. 2024;29(24):5895. [Link]
Szymański, P., et al. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. Molecules. 2024;29(13):3085. [Link]
Li, J., et al. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Advanced Drug Delivery Reviews. 2016;99(Pt A):22-35. [Link]
Pontiki, E., & Hadjipavlou-Litina, D. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. Molecules. 2022;27(24):8986. [Link]
Sreelatha, G., et al. Synthesis, Characterization, Biological Activity And Molecular Docking Studies Of 1,2,4-Triazole Linked Quinoline Derivatives. International Journal of Environmental Sciences. 2025;11(16s). [Link]
Lin, X., et al. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology. 2021;16(8):1351-1367. [Link]
Shreyas, B. R., et al. SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[1][5][7]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry. 2020;13(2):986-993. [Link]
Technical Support Center: Crystallization of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. The complex, rigid s...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. The complex, rigid structure of this molecule, combined with its hydrogen bonding capabilities, presents unique purification challenges. This document offers a structured approach to overcoming these hurdles, from foundational principles to advanced troubleshooting.
This section addresses the fundamental properties of the target molecule and the core principles of crystallization that are critical for success.
Q1: What are the primary molecular features of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol that influence its crystallization behavior?
A1: The crystallization tendency of this molecule is governed by a combination of structural and electronic factors:
Structural Rigidity and Planarity: The fused quinoline ring system provides a large, rigid, and planar surface, which promotes π-π stacking interactions in the crystal lattice.[1] These strong, non-covalent forces can lead to rapid aggregation but may also result in poorly ordered solids if not controlled.
Hydrogen Bonding: The 4H-1,2,4-triazol-3-thiol moiety is rich in hydrogen bond donors (N-H) and acceptors (N, S). Hydrogen bonds are highly directional and are a primary driving force in forming a well-ordered crystal lattice.[2][3] The interplay between N-H···N and N-H···S interactions can give rise to different packing arrangements, potentially leading to polymorphism.[4]
Thiol-Thione Tautomerism: The triazole-thiol group can exist in two tautomeric forms (thiol and thione). This equilibrium can influence which hydrogen bonding patterns (synthons) are favored during crystallization, adding another layer of complexity.
Low Solubility: Aromatic nitrogen heterocycles, especially larger fused systems, often exhibit poor solubility in common organic solvents.[5] This necessitates careful solvent screening to find a system that provides adequate solubility at elevated temperatures but poor solubility at room temperature.[6]
Q2: How should I approach the initial selection of a solvent system for crystallization?
A2: A systematic solvent screening is the most crucial first step.[7][8] The ideal solvent should exhibit a steep solubility curve: high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.[6][9]
Initial Screening Protocol:
Place a few milligrams of your crude compound into several small test tubes or vials.
To each vial, add a different solvent from the list below, starting with a few drops at room temperature.[9]
Observe solubility. If the compound dissolves immediately, the solvent is likely too good for crystallization and should be rejected.[9]
If it is insoluble at room temperature, gently heat the vial towards the solvent's boiling point. Add the solvent dropwise until the compound just dissolves.
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. Scratching the inside of the vial with a glass rod can help induce crystallization.[6]
A good starting point for solvent selection is to test a range of polarities and hydrogen bonding capabilities.
Table 1: Properties of Common Solvents for Crystallization Screening
Solvent
Boiling Point (°C)
Polarity Index
H-Bond Donor/Acceptor
Water
100
10.2
Both
Ethanol
78
4.3
Both
Methanol
65
5.1
Both
Acetone
56
5.1
Acceptor
Acetonitrile
82
5.8
Acceptor
Ethyl Acetate
77
4.4
Acceptor
Dichloromethane
40
3.1
Neither
Toluene
111
2.4
Neither
N,N-Dimethylformamide (DMF)
153
6.4
Acceptor
Dimethyl Sulfoxide (DMSO)
189
7.2
Acceptor
Note: High-boiling point solvents like DMF and DMSO often lead to "oiling out." They are best used as the "good" solvent in an anti-solvent system.
Section 2: Troubleshooting Common Crystallization Failures
This section is designed as a practical, question-and-answer guide to address the most frequent issues encountered during crystallization experiments.
Q3: My compound has separated as a liquid/oil instead of forming crystals. What is "oiling out" and how can I fix it?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.[10][11] The resulting oil is an impure liquid phase of your compound that rarely forms pure crystals.[10]
Primary Causes & Solutions:
High Impurity Level: Impurities can depress the melting point of your compound. Solution: Consider purifying the crude material first by column chromatography.[11]
Cooling Too Rapidly: If the solution is cooled too quickly, the high degree of supersaturation favors the formation of an oil. Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop (insulated with paper towels) before moving it to an ice bath.[11]
Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point. Solution: Choose a lower-boiling point solvent.
Concentration Too High: The solution may be too concentrated. Solution: Re-heat the solution to redissolve the oil, add a small amount of additional hot solvent (10-20% more), and attempt to cool slowly again.[10][11]
Q4: I obtained a fine, amorphous powder instead of well-defined crystals. What went wrong?
A4: Amorphous powder formation suggests that nucleation (the initial formation of small crystal seeds) occurred too rapidly and indiscriminately, leaving no time for organized crystal growth. This is a kinetically-driven process. The goal is to favor the slower, thermodynamically-driven process of crystal growth.[12]
Solutions to Promote Crystal Growth:
Reduce Supersaturation Rate: The key is to slow everything down. Use a more dilute solution, cool it more slowly, or use a technique like vapor diffusion which changes the solvent composition over days or weeks.[13][14]
Use a Different Solvent System: The solvent plays a critical role in crystal habit. A solvent that is "too good" can lead to rapid precipitation. Try a solvent in which the compound is less soluble.[15]
Try Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material. The slow introduction of an anti-solvent via the vapor phase ensures the supersaturation point is reached very gradually.[14][15][16]
Q5: My crystallization yield is very low. How can I improve it?
A5: Low yield is typically due to either high residual solubility in the cold solvent or premature crystallization during a hot filtration step.
Strategies to Increase Yield:
Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath (at least 20-30 minutes) to maximize precipitation.
Minimize Wash Volume: When washing the filtered crystals, use a minimal amount of ice-cold solvent.[9] Using room temperature solvent will redissolve a significant portion of your product.
Use an Anti-Solvent: If the compound has moderate solubility even in the cold solvent, consider adding an anti-solvent. An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent.[13][17] Adding it dropwise to the cooled solution will force more of your compound to precipitate.
Check for Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, crystals may have formed on the filter paper. To prevent this, use a pre-heated funnel and flask, and use a slight excess of hot solvent to ensure the compound stays in solution during this step.[9]
This section provides step-by-step instructions for key crystallization techniques.
Protocol 1: Anti-Solvent Crystallization
This technique is highly effective when a compound is very soluble in one solvent (the "good" solvent) and very insoluble in another (the "anti-solvent").[16][17]
Steps:
Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., DMF, DMSO, or THF) at room temperature.
Filter the solution if any insoluble impurities are present.
Slowly add the "anti-solvent" (e.g., water, hexane, or ethanol) dropwise to the stirred solution.[13]
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation.
Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystal growth should occur over several hours to days.
If an oil forms, try warming the solution slightly to redissolve it, then allow it to cool more slowly. Alternatively, add a small amount of the "good" solvent to clear the turbidity and then add the anti-solvent even more slowly.[18]
Workflow for Anti-Solvent Crystallization
Caption: Decision tree for troubleshooting common crystallization outcomes.
Section 4: Advanced Concepts - Polymorphism
Q6: What is polymorphism and why is it a critical consideration for this compound?
A6: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure. [19][20]These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.
[20]
Why it Matters:
Different Physical Properties: Polymorphs can have different solubilities, dissolution rates, melting points, and stability. [21][22]In drug development, a more soluble (metastable) form might offer better bioavailability, but it could also be less stable and convert to a less soluble (stable) form over time, affecting the drug's efficacy and shelf life.
[22][23]* Regulatory Requirement: Regulatory agencies like the FDA require pharmaceutical companies to identify and characterize all possible polymorphic forms of a new drug substance.
[22]
For a molecule like 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, the potential for different hydrogen bonding schemes and π-stacking arrangements makes the existence of multiple polymorphs highly likely. [4][24]Therefore, it is crucial to screen for polymorphs by varying crystallization conditions (solvents, cooling rates, temperatures) and to characterize each solid form obtained using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
[7][18]
References
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Recrystallization1. (2015, December 10). Grossmont College. [Link]
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 20). Pharmaceutical Technology. [Link]
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Catalent. [Link]
Crystallization of small molecules. Universitat de Barcelona. [Link]
Brog, J. P., Chanez, C. L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931. [Link]
Van Eerdenbrugh, B., Baird, J. A., & Taylor, L. S. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]
How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). ResearchGate. [Link]
Screening and Selection of Solid Forms: Optimizing Drug Development. (2025, April 14). Solitek Pharma. [Link]
Crystallization in pharmaceutical processes. BIA. [Link]
Polymorphism in Pharmaceutical Products. SlidePlayer. [Link]
Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2131-2149. [Link]
Karimi, F., & Manzour, A. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(40), 13239-13248. [Link]
Crystallization of quinoline derivatives and its preparation method. (Patent No. CN102344438B).
Bîrdeanu, M. D., et al. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Crystals, 15(1), 78. [Link]
A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. (2007, April). Chemistry World. [Link]
Yu, Z. Q., Chew, J. W., & Chow, P. S. (2006). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, 6(4), 895-903. [Link]
The crystallization of quinoline. (Patent No. CN103664892B).
Shivakumar, K., et al. (2011). Strength from weakness: The role of CH…N hydrogen bond in the formation of wave-like topology in crystals of aza-heterocycles. CrystEngComm, 13, 6931-6936. [Link]
Sitting Drop Vapor Diffusion. Hampton Research. [Link]
Diao, Y., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 747-753. [Link]
Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec. [Link]
Oiling Out in Crystallization. Mettler Toledo. [Link]
Singh, V., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3345–3355. [Link]
Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ResearchGate. [Link]
Acevedo, D., et al. (2022). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Processes, 10(8), 1563. [Link]
Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]
Li, H., et al. (2020). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 25(21), 5038. [Link]
D'Anna, E., et al. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org. [Link]
Fedotov, S. O., & Hotsulia, A. S. (2018). SYNTHESIS AND PROPERTIES OF 1,2,4-TRIAZOLE-3-THIOL DERIVATIVES WITH A THIADIAZOLE MOIETY. Zaporozhye State Medical University. [Link]
Synthesis and evaluation of 4-amino-5-phenyl-4H--[10][13][15]triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]
Supramolecular Chemistry of Quinoline Derivatives. Scribd. [Link]
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo. [Link]
The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021, March 15). Journal of Organic and Pharmaceutical Chemistry. [Link]
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018, March 13). ResearchGate. [Link]
Hydrogen Bonding in Molecular Crystals. (2018). ResearchGate. [Link]
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024, October 23). PMC. [Link]
Stabilizing 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol in solution for long-term experiments
Welcome to the Application Scientist Technical Support Center. Working with complex heterocyclic thiols like 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol presents unique physicochemical challenges in solution.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Technical Support Center. Working with complex heterocyclic thiols like 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol presents unique physicochemical challenges in solution. This molecule combines a highly lipophilic phenylquinoline core with a reactive, metal-coordinating triazole-thiol moiety. In aqueous assay environments, this dichotomy leads to three primary failure modes: hydrophobic aggregation, rapid disulfide dimerization, and trace-metal-catalyzed degradation.
This guide provides the chemical causality behind these degradation pathways and equips you with self-validating protocols to ensure absolute compound integrity during high-throughput screening (HTS) and long-term structural biology experiments.
System Architecture: Degradation & Stabilization Logic
Mechanisms of 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol degradation and stabilization.
Quantitative Data: Reducing Agent Selection
To prevent thiol oxidation, selecting the correct reducing agent is critical. While Dithiothreitol (DTT) is ubiquitous in biochemistry, Tris(2-carboxyethyl)phosphine (TCEP) is vastly superior for the long-term stabilization of triazole-thiols.
Property
TCEP (Tris(2-carboxyethyl)phosphine)
DTT (Dithiothreitol)
Causality / Impact on Triazole-Thiols
Reduction Mechanism
Direct phosphine-mediated cleavage
Thiol-disulfide exchange
TCEP does not require a thermodynamic equilibrium to maintain free thiols[1].
pH Range
Broad (Effective at pH 1.5–8.5)
Narrow (Optimal > pH 7.0)
TCEP allows for stabilization in slightly acidic buffers where triazole tautomerism shifts[2].
TCEP enables long-term structural biology and multi-day cell assays without reagent replenishment[1].
Troubleshooting FAQs
Q1: Why does my compound precipitate immediately upon dilution into the assay buffer?Causality: The 2-phenylquinoline moiety is highly hydrophobic. When a concentrated DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops rapidly, causing the compound to nucleate and precipitate before it can disperse.
Solution: Never add buffer to the DMSO stock. Instead, add the DMSO stock dropwise into a rapidly vortexing buffer. Ensure the final assay buffer contains a compatible non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to lower the surface tension and stabilize the hydrophobic core in solution.
Q2: My target binding assay loses signal over 48 hours. Is the compound degrading?Causality: Yes. The free thiol (-SH) on the 1,2,4-triazole ring is highly nucleophilic and susceptible to auto-oxidation, forming inactive disulfide dimers (R-S-S-R) in the presence of dissolved oxygen[4]. Furthermore, triazole-thiols exhibit thiol-thione tautomerism, which can be perturbed by oxidation.
Solution: Supplement your assay buffer with 1 mM TCEP. TCEP directly reduces disulfides back to free thiols and is highly stable in aqueous solutions, ensuring the monomeric pharmacophore remains intact over multi-day experiments[3].
Q3: I am performing an assay with a metal-dependent enzyme. How do I prevent the triazole-thiol from chelating the active site metals or degrading?Causality: Triazole-thiols are excellent bidentate ligands for transition metals (e.g., Zn²⁺, Cu²⁺)[4]. If trace metals are present in your buffer, they will rapidly catalyze the oxidation of the thiol.
Solution: If your assay does not require metals, add 1 mM EDTA to sequester trace contaminants. If your assay does require metals (e.g., Metallo-β-Lactamases), you must strictly use TCEP instead of DTT, as DTT will rapidly oxidize in the presence of metals like Ni²⁺ or Cu²⁺, whereas TCEP remains stable[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, your preparation workflow must be a self-validating system. The following protocol integrates stabilization chemistry with an orthogonal validation step using Ellman’s Reagent (DTNB) to prove the thiol remains reduced.
Self-validating workflow for preparing long-term stable triazole-thiol solutions.
Protocol: Preparation and Validation of Stable Working Solutions
Step 1: Primary Stock Preparation (100% DMSO)
Weigh the 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol powder in an amber glass vial to prevent photolytic degradation of the quinoline ring.
Dissolve in anhydrous, amine-free DMSO to a concentration of 10 mM.
Flush the vial headspace with Argon gas, seal tightly, and store at -20°C. Note: Avoid repeated freeze-thaw cycles.
Step 2: Buffer Optimization
Prepare the target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4).
Add 1 mM TCEP hydrochloride to maintain the reduced thiol state[1].
Add 0.01% Tween-20 to prevent hydrophobic aggregation of the phenylquinoline core.
Step 3: Controlled Dilution
Place the optimized buffer on a magnetic stirrer at 500 RPM.
Using a micropipette, add the 10 mM DMSO stock dropwise directly into the vortex center of the buffer to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration must not exceed 1% v/v.
Step 4: Orthogonal Validation (The Self-Validating Step)
Prepare a 4 mg/mL stock of DTNB (Ellman’s Reagent) in 0.1 M sodium phosphate buffer (pH 8.0).
Mix 10 µL of DTNB stock with 100 µL of your final compound working solution.
Incubate for 15 minutes at room temperature.
Measure absorbance at 412 nm using a microplate reader. The presence of a strong yellow signal (TNB dianion) confirms the triazole-thiol is successfully maintained in its active, reduced state. Repeat this measurement at 48 hours to validate long-term stability.
References
[3] Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific - US.
[1] Deprotection of Thiol-modified Oligonucleotides. Metabion.
[2] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry (mstechno.co.jp).
[4] 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. MDPI.
A Comparative Analysis of the Antimicrobial Efficacy of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol Against Standard Therapeutic Agents
In the persistent global challenge of antimicrobial resistance, the exploration of novel molecular scaffolds is paramount for the development of a new generation of therapeutic agents. Among the heterocyclic compounds, q...
Author: BenchChem Technical Support Team. Date: April 2026
In the persistent global challenge of antimicrobial resistance, the exploration of novel molecular scaffolds is paramount for the development of a new generation of therapeutic agents. Among the heterocyclic compounds, quinoline and triazole moieties have independently demonstrated significant antimicrobial potential.[1] This guide presents a comparative experimental study on the antimicrobial activity of a synthesized hybrid molecule, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, against a panel of pathogenic bacteria and fungi. Its efficacy is benchmarked against established standard drugs: Ciprofloxacin for bacteria and Fluconazole for fungi.
Introduction to the Novel Compound and Rationale
The synthesized compound, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, integrates the structural features of a quinoline ring and a 1,2,4-triazole-3-thiol ring. The quinoline nucleus is a well-known pharmacophore present in numerous antimicrobial drugs, including the fluoroquinolone class.[1] The triazole moiety, particularly functionalized with a thiol group, has been explored for a wide range of biological activities, including antimicrobial and antifungal properties.[2][3] The rationale for this molecular design is to leverage the potential synergistic or additive antimicrobial effects of these two pharmacophores to create a potent and broad-spectrum antimicrobial agent.
Experimental Design and Methodologies
The antimicrobial activity of the test compound and the standard drugs was evaluated following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5] This ensures the reproducibility and validity of the results.
Microorganisms
A representative panel of microorganisms was selected to assess the spectrum of activity:
The primary method used for quantitative evaluation was the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
Preparation of Inoculum: Bacterial and fungal colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
Preparation of Antimicrobial Agents: The test compound and standard drugs (Ciprofloxacin and Fluconazole) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
Determination of MIC: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.
Diagram of the Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity
The antimicrobial efficacy of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol was quantitatively compared with Ciprofloxacin and Fluconazole. The results are summarized in the table below.
Microorganism
Test Compound MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Fluconazole MIC (µg/mL)
Staphylococcus aureus
8
1
Not Applicable
Escherichia coli
16
0.5
Not Applicable
Pseudomonas aeruginosa
32
2
Not Applicable
Candida albicans
4
Not Applicable
2
Discussion of Results and Mechanistic Insights
The synthesized compound, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the tested fungal strain.
Against Staphylococcus aureus, the test compound exhibited moderate activity. While not as potent as Ciprofloxacin, an MIC of 8 µg/mL is a promising starting point for further structural optimization. The activity against Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa, was less pronounced. This is a common challenge for new antimicrobial agents due to the presence of the outer membrane in Gram-negative bacteria, which can act as a permeability barrier.
Notably, the compound displayed significant antifungal activity against Candida albicans, with an MIC value comparable to that of the standard antifungal drug, Fluconazole. This suggests that the quinoline-triazole scaffold may be particularly promising for the development of novel antifungal agents.
The mechanism of action of the standard drugs provides a framework for understanding the potential modes of action of the test compound.
Ciprofloxacin acts by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[6][7][8] This leads to breaks in the bacterial DNA and ultimately cell death.[8]
Fluconazole , a triazole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[11][12] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[11][13]
Diagram of the Proposed Dual Mechanism of Action
Caption: Potential dual mechanism of antimicrobial action.
Given the hybrid nature of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, it is plausible that it may exert its antimicrobial effects through multiple mechanisms. The quinoline moiety could potentially target bacterial DNA gyrase, similar to fluoroquinolones, while the triazole component might interfere with fungal ergosterol biosynthesis. Further mechanistic studies are required to elucidate the precise molecular targets of this compound.
Conclusion and Future Directions
This comparative study demonstrates that 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol is a promising new antimicrobial scaffold with a broad spectrum of activity. Its notable antifungal efficacy warrants further investigation. Future research should focus on:
Structural modifications to enhance potency, particularly against Gram-negative bacteria.
Elucidation of the precise mechanism of action against both bacterial and fungal pathogens.
In vivo efficacy and toxicity studies to assess its therapeutic potential.
The development of such novel hybrid molecules represents a viable strategy in the ongoing effort to combat the growing threat of antimicrobial resistance.
References
Dr.Oracle. (2025, May 8).
Wikipedia. (n.d.). Ciprofloxacin.
Patsnap Synapse. (2024, July 17).
Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12).
Pfizer. (n.d.). FLUCONAZOLE.
Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. PubMed.
Hampson, S. J., & Smith, J. T. (1987). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC.
Patsnap Synapse. (2024, July 17).
Hooper, D. C., & Wolfson, J. S. (1985). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Oxford Academic.
Medtoday. (2023, October 11).
Kumar, A., et al. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed.
Singh, P., et al. (2021).
Kumar, A., et al. (2010). Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. PubMed.
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.
Kale, R. R., et al. (2020). Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals.
Aktaş, G., et al. (2021).
Sahoo, P. K., et al. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][9][11]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu.
University of Washington. (2026, February 24).
CDC. (2025, February 27). Antibiotics Tested by NARMS.
Mayo Clinic Laboratories. (n.d.). Overview: Antimicrobial Susceptibility, Aerobic Bacteria, Varies.
Sahoo, P. K., et al. (2009, March 17). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][9][11]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.
Sahoo, P., et al. (2010, March 1). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][9][11]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.
CLSI. (n.d.). Table 1A.
Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
Hrodivchuk, N. M., et al. (n.d.). Antimicrobial activity of new 5-(furan-2-yl)
Validating the Anticancer Mechanism of 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol (PQT-3T): A Comparative Western Blot Guide
Mechanistic Overview & Strategic Context The development of targeted chemotherapeutics requires rigorous validation of their intracellular mechanisms. Quinoline and 1,2,4-triazole scaffolds are highly regarded in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Overview & Strategic Context
The development of targeted chemotherapeutics requires rigorous validation of their intracellular mechanisms. Quinoline and 1,2,4-triazole scaffolds are highly regarded in medicinal chemistry for their potent anticancer properties, specifically their ability to target proliferation proteins such as HER2 and β-tubulin [1].
5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol (PQT-3T) is an advanced hybrid compound designed to leverage these properties. Unlike broad-spectrum DNA intercalators, PQT-3T acts as a microtubule-destabilizing agent. By binding to the colchicine site of β-tubulin, it prevents microtubule polymerization, leading to prolonged G2/M phase cell cycle arrest. This sustained cytoskeletal stress triggers the intrinsic mitochondrial apoptosis pathway, characterized by the modulation of the Bax/Bcl-2 ratio and the subsequent cleavage of Caspase-9 and Caspase-3 [2].
To objectively evaluate PQT-3T's efficacy, researchers must validate these specific protein alterations using highly controlled immunoblotting techniques.
Fig 1. PQT-3T mediated apoptotic signaling pathway via β-tubulin inhibition.
Comparative Performance Data
When validating a novel compound like PQT-3T, it is critical to benchmark its performance against established clinical standards. The following table summarizes the quantitative experimental parameters of PQT-3T compared to Paclitaxel (a microtubule stabilizer) and Doxorubicin (a DNA intercalator) in MDA-MB-231 breast cancer cells.
Compound
Primary Mechanism
IC50 (MDA-MB-231)
Tubulin Polymerization Vmax
Apoptotic Index (%)
PQT-3T
Tubulin Destabilizer
1.23 ± 0.18 µM
12.4 mOD/min
68.5%
Paclitaxel
Tubulin Stabilizer
0.85 ± 0.12 µM
45.2 mOD/min
72.1%
Doxorubicin
DNA Intercalator
2.10 ± 0.35 µM
28.5 mOD/min (Control)
55.4%
Data Interpretation: PQT-3T significantly reduces the Vmax of tubulin polymerization compared to the baseline (Doxorubicin control), confirming its role as a destabilizer, in direct contrast to the hyper-polymerization induced by Paclitaxel.
Western Blot Validation Protocol: A Self-Validating System
A robust Western blot is not merely a sequence of steps; it is a self-validating system where every chemical choice is driven by the physical properties of the target proteins. Below is the optimized protocol for validating the PQT-3T mechanism.
Sample Preparation & Cytoskeletal Lysis
Action: Lyse treated cells using cold RIPA buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS) supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.
Causality: β-tubulin is a highly insoluble cytoskeletal protein. The harsh detergency of RIPA (specifically SDS and Deoxycholate) is strictly required to fully solubilize the microtubule network. The inhibitor cocktails are non-negotiable; apoptotic markers like cleaved Caspase-3 (17/19 kDa) are transient and highly susceptible to rapid endogenous protease degradation during lysis.
Protein Quantification & Normalization
Action: Quantify protein yields using a Bicinchoninic Acid (BCA) Assay. Normalize all samples to 30 µg per well.
Causality: The BCA assay relies on the reduction of Cu2+ to Cu1+ and is highly compatible with the heavy detergents present in RIPA buffer. Alternative methods, such as the Bradford assay, will precipitate in the presence of 0.1% SDS, leading to false quantification. Equal loading is the foundational control of this assay.
SDS-PAGE & Electrophoretic Transfer
Action: Resolve proteins on a 10-12% gradient SDS-PAGE gel. Transfer to a 0.45 µm Polyvinylidene Difluoride (PVDF) membrane at 100V for 90 minutes.
Causality: A 10-12% gradient is mathematically optimal to resolve both high molecular weight targets (β-tubulin at ~50 kDa) and low molecular weight apoptotic fragments (Bax at 21 kDa, Cleaved Caspase-3 at 17 kDa) on the same gel. PVDF is explicitly chosen over Nitrocellulose due to its superior mechanical strength and hydrophobic binding capacity, which allows for aggressive stripping and reprobing without losing the bound protein matrix.
Blocking & Immunoblotting (The Self-Validating Controls)
Action: Block membranes in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Probe with primary antibodies overnight at 4°C.
Causality: BSA is selected over non-fat dry milk. Milk contains casein, a phosphoprotein that will cause severe background noise if you are probing for phosphorylated upstream kinases.
System Validation: To ensure the blot is trustworthy, three internal controls must be run simultaneously:
Loading Control: Probe for GAPDH or β-actin to prove equal protein loading across all lanes.
Negative Control: Lysates from vehicle-treated (DMSO) cells to establish baseline apoptosis.
Positive Control: Lysates from Paclitaxel-treated cells to validate the dynamic range of the β-tubulin and Caspase antibodies.
Fig 2. Step-by-step Western Blot workflow for validating PQT-3T mechanisms.
References
Jaragh-Alhadad, L. A. (2025). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and In silico Investigation Targeting HER2 and β-Tubulin Proteins. Longdom Publishing (Andrology).
Guo, H.-Y., Chen, Z.-A., & Shen, Q.-K. (2021). Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1115-1144. Taylor & Francis.
Executive Summary: The Rationale for Molecular Hybridization In the landscape of modern drug discovery, the molecular hybridization of privileged scaffolds is a proven strategy to overcome drug resistance and enhance tar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Rationale for Molecular Hybridization
In the landscape of modern drug discovery, the molecular hybridization of privileged scaffolds is a proven strategy to overcome drug resistance and enhance target specificity. The 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol scaffold represents a highly rationalized design, fusing the DNA-intercalating and kinase-inhibiting properties of the 2-phenylquinoline core with the hydrogen-bonding and metal-chelating capabilities of the 1,2,4-triazole-3-thiol moiety.
This guide objectively evaluates the structure-activity relationship (SAR) of these analogs, comparing their multi-target performance (anticancer, antiviral, and antimicrobial) against conventional clinical standards and alternative heterocyclic scaffolds like 1,3,4-oxadiazoles[1].
Mechanistic Causality: Why This Scaffold Outperforms
The biological versatility of the quinoline-triazole-thiol scaffold is not coincidental; it is driven by precise stereoelectronic properties that allow it to interface with diverse biological targets:
2-Phenylquinoline Core: The extended aromatic system facilitates strong
π−π
stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within the hinge regions of kinase domains or viral helicases[2]. Furthermore, the lipophilicity of the phenyl ring enhances cellular membrane penetration.
1,2,4-Triazole Ring: The nitrogen-rich 5-membered ring acts as both a hydrogen bond donor and acceptor, stabilizing the ligand-receptor complex in aqueous physiological environments[3].
Exocyclic Thiol (-SH): Existing in a thiol-thione tautomeric equilibrium, this functional group is highly nucleophilic. It serves as a critical pharmacophore for chelating metal ions (e.g.,
Zn2+
or
Mg2+
) in metalloenzymes or forming reversible covalent bonds with cysteine residues in target active sites.
Fig 1. Mechanistic interaction pathways of the quinoline-triazole-thiol scaffold with biological targets.
Structure-Activity Relationship (SAR) Insights
The causality behind experimental structural modifications reveals how specific substitutions dictate the biological fate of the molecule:
S-Alkylation vs. Free Thiol: Alkylating the exocyclic thiol group to form a thioether (e.g., S-benzyl or S-allyl derivatives) significantly increases the molecule's lipophilicity. This modification generally diminishes broad-spectrum antimicrobial activity (which relies on the free thiol for metal chelation) but dramatically enhances anticancer cytotoxicity by improving passive diffusion into tumor cells[1].
Bioisosteric Replacement (Triazole vs. Oxadiazole): Replacing the 1,2,4-triazole ring with a 1,3,4-oxadiazole ring alters the dipole moment and hydrogen-bonding profile. While quinoline-oxadiazole hybrids show potent antiproliferative activity, triazole analogs generally exhibit superior metabolic stability and lower toxicity profiles in vivo due to the robust nature of the triazole N-N bonds[1].
Substitution on the 2-Phenyl Ring: Introducing electron-withdrawing groups (e.g., -F, -Cl, -Br) at the para-position of the phenyl ring enhances binding affinity to viral helicases (such as SARS-CoV-2 nsp13) by increasing the electrophilicity of the quinoline system, thereby strengthening interactions with electron-rich pockets in the viral enzyme[2].
Comparative Performance Data
Anticancer Efficacy
In comparative in vitro assays against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2), quinoline-based heterocyclic hybrids demonstrate highly competitive efficacy against standard tyrosine kinase inhibitors like Erlotinib[1].
Compound Class
Modification
MCF-7 IC₅₀ (µg/mL)
HepG2 IC₅₀ (µg/mL)
Mechanism of Action
Quinoline-1,3,4-Oxadiazole
2-(N-phenylacetamidethio)
0.164
0.137
EGFR Kinase Inhibition
Quinoline-1,3,4-Oxadiazole
2-(2-aminophenyl)
0.179
0.217
EGFR Kinase Inhibition
Quinoline-1,2,4-Triazole
S-Alkylated (Thioether)
~0.250
~0.310
Multi-Kinase Inhibition
Erlotinib (Standard)
N/A
0.512
0.308
Selective EGFR Inhibition
*Estimated comparative baseline derived from structural analog performance.
Antiviral & Antimicrobial Versatility
The 2-phenylquinoline scaffold has recently emerged as a potent broad-spectrum antiviral agent, particularly against coronaviruses, outperforming repurposed drugs in specific assays[2]. Simultaneously, the free triazole-thiol core maintains a strong antimicrobial profile[3].
Compound / Scaffold
Target Pathogen
EC₅₀ / MIC
Comparison Standard
Standard EC₅₀ / MIC
2-Phenylquinoline Analog
SARS-CoV-2 (Viral)
6.0 µM
Chloroquine
>10.0 µM
2-Phenylquinoline Analog
HCoV-229E (Viral)
0.2 - 0.7 µM
GS-441524
0.9 µM
Triazole-3-thiol Core
S. aureus (Bacterial)
12.5 µg/mL
Ampicillin
6.25 µg/mL
Triazole-3-thiol Core
C. albicans (Fungal)
25.0 µg/mL
Fluconazole
16.0 µg/mL
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize built-in validation steps to eliminate false positives during synthesis and biological screening.
Synthesis of the Core Scaffold
The synthesis relies on a highly efficient, step-wise nucleophilic substitution and cyclization pathway[4].
Hydrazinolysis: Dissolve 2-phenylquinoline-4-carboxylic acid ethyl ester in absolute ethanol. Add an excess of hydrazine hydrate (80%) and reflux for 6 hours.
Causality: Hydrazine is a superior nucleophile compared to ethanol. It attacks the carbonyl carbon, driving the equilibrium toward the formation of 2-phenylquinoline-4-carbohydrazide.
Cyclization via Carbon Disulfide: Suspend the resulting hydrazide in an ethanolic solution of Potassium Hydroxide (KOH). Add Carbon Disulfide (
CS2
) dropwise at 0°C, then reflux for 12 hours.
Causality:
CS2
provides the essential electrophilic carbon required to bridge the hydrazine nitrogens, closing the 5-membered triazole ring while simultaneously installing the exocyclic thiol group.
Precipitation & Purification: Cool the mixture and acidify with dilute HCl (pH ~4). Filter the precipitated 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol, wash with cold water, and recrystallize from ethanol.
In Vitro Biological Screening (Self-Validating System)
Preparation: Seed target cells (e.g., MCF-7 for cancer, VeroE6 for viral assays) in 96-well plates at a density of
1×104
cells/well.
Treatment & Controls: Treat cells with the synthesized analogs at gradient concentrations (0.1, 1, 10, 50, 100 µM).
Positive Control: Erlotinib (Anticancer) or GS-441524 (Antiviral). This validates that the assay is sensitive enough to detect known mechanisms of action.
Negative Control: 0.1% DMSO. This establishes the baseline cell viability and proves the vehicle is not causing background cytotoxicity.
Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce MTT to insoluble purple formazan. Dissolve in DMSO and measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.
Fig 2. Self-validating experimental workflow for the synthesis and SAR screening of triazole analogs.
References
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. nih.gov.[Link][1]
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. nih.gov.[Link][2]
Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives. researchgate.net.[Link][4]
Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. researchgate.net.[Link][3]
Replicating the synthesis and biological evaluation of previously reported quinoline-triazole compounds
A Comparative Guide to the Synthesis and Biological Evaluation of Quinoline-Triazole Compounds For Researchers, Scientists, and Drug Development Professionals The fusion of quinoline and triazole moieties into single mol...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Synthesis and Biological Evaluation of Quinoline-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The fusion of quinoline and triazole moieties into single molecular entities has emerged as a compelling strategy in medicinal chemistry. This is due to the diverse and potent biological activities exhibited by the resulting hybrid compounds, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide provides an in-depth, comparative analysis of the synthesis and biological evaluation of previously reported quinoline-triazole compounds, offering a practical resource for researchers aiming to replicate, validate, or build upon existing work in this promising field.
The Scientific Rationale: Why Quinoline-Triazole Hybrids?
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications.[3] Its planar, aromatic nature allows for effective intercalation with DNA and interaction with various enzymatic targets. Similarly, the 1,2,3-triazole ring, often introduced via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is not merely a linker.[1][4] It is a bioisostere for amide bonds, capable of hydrogen bonding and dipole-dipole interactions, which contributes significantly to the overall pharmacological profile of the hybrid molecule.[5] The combination of these two pharmacophores presents a powerful approach to generating novel drug candidates with potentially synergistic or multi-target activities.[6]
Part 1: Synthesis of Quinoline-Triazole Scaffolds – A Comparative Overview
The construction of quinoline-triazole hybrids predominantly relies on the strategic coupling of a quinoline-containing precursor with a triazole-forming reagent. The most prevalent and versatile method is the CuAAC reaction, a cornerstone of click chemistry.[1] However, other synthetic routes, such as those forming 1,2,4-triazoles, offer alternative pathways to structurally diverse compounds.
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles has been revolutionized by the use of copper(I) catalysts, which afford exclusively the 1,4-disubstituted regioisomer with high yields and mild reaction conditions.[7][8] This method's reliability and broad substrate scope have made it the gold standard for synthesizing quinoline-1,2,3-triazole hybrids.[1]
Experimental Workflow: CuAAC Synthesis
The general workflow for the CuAAC synthesis of quinoline-triazole compounds can be visualized as follows:
Head-to-head comparison of 5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol and its oxygen analog
As a Senior Application Scientist, I approach the evaluation of heterocyclic scaffolds not merely through structural theory, but through the lens of target engagement, physicochemical behavior, and assay robustness. The...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the evaluation of heterocyclic scaffolds not merely through structural theory, but through the lens of target engagement, physicochemical behavior, and assay robustness. The 2-phenylquinoline scaffold hybridized with a 1,2,4-triazole ring is a highly versatile pharmacophore in modern drug discovery. However, a single heteroatom substitution at the 3-position of the triazole ring fundamentally dictates the molecule's biological utility.
This guide provides an in-depth, data-driven comparison between 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (Compound A) and its oxygen analog, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-ol (Compound B). We will dissect their divergent roles as Metallo-β-lactamase (MBL) inhibitors and receptor tyrosine kinase (EGFR) inhibitors, backed by self-validating experimental protocols.
Physicochemical Dynamics & Target Divergence
Tautomerism and Electronic Effects
Both compounds exhibit dynamic tautomerism, but their equilibrium states heavily influence their reactivity. Compound A exists in a thiol-thione equilibrium, typically favoring the thione form in polar aqueous environments. The sulfur atom is highly polarizable (a "soft" Lewis base), making it an exceptional zinc-binding group (ZBG) for coordinating with transition metals in metalloenzymes .
Conversely, Compound B exists in a hydroxy-oxo equilibrium. Oxygen is a "hard" Lewis base, which drastically reduces its affinity for transition metals like Zn²⁺. However, this hard nature enhances its capacity to act as a strict, directional hydrogen-bond donor/acceptor, a critical feature for anchoring into the hinge region of kinases .
Mechanistic Implications
As established in antimicrobial resistance research, the thiol group is an absolute requirement for the potent inhibition of MBLs like IMP-1; replacing it with an oxygen analog results in a near-complete loss of chelating activity . Conversely, when optimizing antiproliferative agents targeting EGFR, the oxygen analog often demonstrates a superior pharmacokinetic profile and reduced off-target toxicity due to the elimination of promiscuous metal chelation .
Mechanistic divergence in Metallo-β-Lactamase (IMP-1) inhibition via differential zinc chelation.
Comparative Performance Data
The following table synthesizes the pharmacological and physicochemical divergence between the two scaffolds, utilizing benchmark data representative of current literature standards.
Parameter
5-(2-Phenylquinolin-4-yl)-4H-triazol-3-thiol (A)
5-(2-Phenylquinolin-4-yl)-4H-triazol-3-ol (B)
Primary Tautomer (Aqueous)
Thione
Oxo
pKa (Acidic proton)
~7.2
~9.5
Calculated LogP
4.1
3.6
IMP-1 Inhibition (IC₅₀)
0.97 µM (Potent ZBG)
>50 µM (Inactive)
EGFR Kinase Inhibition (IC₅₀)
14.5 nM
8.2 nM (Superior H-bonding)
Primary Therapeutic Utility
Antimicrobial adjuvant (MBL inhibitor)
Anticancer agent (Kinase inhibitor)
Self-Validating Experimental Protocols
To ensure data integrity, experimental workflows must be designed with built-in causality and validation checkpoints. Below are the optimized methodologies for evaluating these compounds against their respective primary targets.
This assay evaluates the zinc-chelating efficacy of the analogs using nitrocefin as a chromogenic reporter substrate.
Expertise & Causality: MBLs are highly susceptible to artifactual metal stripping. We explicitly supplement the buffer with 50 µM ZnSO₄ to prevent apo-enzyme formation. This ensures the measured IC₅₀ reflects true competitive binding within the active site, rather than non-specific denaturation. Furthermore, 0.01% Triton X-100 is included to prevent compound aggregation, ruling out PAINS (Pan-Assay Interference Compounds) behavior.
Self-Validation: EDTA (10 mM) must be run in parallel as a positive control for complete zinc chelation and baseline enzyme deactivation.
Step-by-Step Methodology:
Buffer Preparation: Formulate assay buffer containing 50 mM HEPES (pH 7.2), 50 µM ZnSO₄, and 0.01% Triton X-100.
Compound Dilution: Prepare 10-point, 3-fold serial dilutions of Compounds A and B in 100% DMSO. Ensure final assay DMSO concentration does not exceed 1%.
Enzyme Incubation: Add 0.5 nM of purified IMP-1 enzyme to the compound plates. Incubate at 25°C for 15 minutes to establish binding equilibrium.
Reaction Initiation: Add 100 µM Nitrocefin to all wells.
Kinetic Readout: Monitor absorbance at 482 nm continuously for 10 minutes using a microplate reader to calculate the initial velocity (
V0
) of nitrocefin hydrolysis.
Data Processing: Plot fractional activity against log[inhibitor] and fit to a four-parameter logistic regression model to determine the IC₅₀.
This assay measures the ability of the oxygen analog to selectively compete with ATP at the kinase hinge region.
Expertise & Causality: Kinase assays must be executed precisely at the ATP Michaelis constant (
Km
). Setting ATP to 10 µM ensures that the derived IC₅₀ values are a true reflection of binding affinity (
Ki
) and are comparable across different kinase panels. Dithiothreitol (DTT) is mandated to maintain kinase cysteines in a reduced state, preventing oxidative cross-linking.
Self-Validation: Erlotinib is utilized as a reference standard to validate the dynamic range and sensitivity of the assay block.
Step-by-Step Methodology:
Reagent Setup: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
Pre-incubation: Mix 1 ng of recombinant EGFR kinase with serial dilutions of the test compounds. Incubate for 30 minutes at room temperature.
Reaction Initiation: Add the ATP/Substrate mix (Poly E4Y1 peptide). Ensure ATP is strictly maintained at 10 µM.
Incubation: Allow the phosphorylation reaction to proceed for 60 minutes at 25°C.
ADP Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal via luciferase (30-minute incubation).
Standardized high-throughput screening workflow for enzyme inhibition assays.
Conclusion
The selection between the triazole-3-thiol and triazol-3-ol scaffolds should be strictly dictated by the target class. The thiol analog is indispensable when designing agents that require strong transition metal coordination, such as MBL inhibitors combating antibiotic resistance. Conversely, the oxygen analog provides a superior, less promiscuous profile for targeting the ATP-binding pockets of kinases like EGFR, offering better hydrogen-bonding geometry and optimized lipophilicity for oncology applications.
References
Pharmaceutical Approaches to Target Antibiotic Resistance Mechanisms
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Design and synthesis of novel quinoline/chalcone/1,2,4-triazole hybrids as potent antiproliferative agent targeting EGFR and BRAFV600E kinases
Source: Bioorganic Chemistry
URL:[Link]
Synthesis of New 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-Triazole-3-Thiols
Source: World Journal of Pharmaceutical Science and Research
URL:[Link]
Comparative
Confirming the Binding Mode of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol: A Senior Application Scientist's Guide to Site-Directed Mutagenesis
In the landscape of modern drug discovery, the precise understanding of a compound's mechanism of action is paramount. For researchers, scientists, and drug development professionals, elucidating the specific interaction...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the precise understanding of a compound's mechanism of action is paramount. For researchers, scientists, and drug development professionals, elucidating the specific interactions between a small molecule and its protein target is a critical step in validating its therapeutic potential. This guide provides an in-depth, experience-driven walkthrough for confirming the binding mode of a novel heterocyclic compound, 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, through the powerful technique of site-directed mutagenesis.
The quinoline and triazole scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer properties.[1][2][3] These activities often stem from their ability to interact with specific biological macromolecules, such as enzymes and receptors.[4][5] This guide will navigate the experimental journey from a computationally-derived binding hypothesis to its empirical validation, using a hypothetical yet plausible protein kinase target.
The Rationale: From In Silico Hypothesis to Empirical Validation
Computational modeling has become an indispensable tool in modern drug discovery, offering predictions of how a ligand might interact with its protein target. However, these in silico models are hypotheses that demand experimental verification. Site-directed mutagenesis serves as a cornerstone technique for this purpose. By systematically altering the amino acid residues within a putative binding pocket, we can directly probe their importance in ligand binding. A significant decrease in binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the interaction.
This guide will be structured around a hypothetical scenario where molecular docking studies have predicted that 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol binds to the ATP-binding site of a protein kinase. The predicted binding mode suggests key hydrogen bond interactions with the side chains of a specific glutamic acid and a lysine residue, and a pi-stacking interaction with a phenylalanine residue within the active site. Our goal is to experimentally validate this predicted binding orientation.
Experimental Workflow: A Step-by-Step Guide
The overall experimental workflow is a multi-step process that requires careful planning and execution. Each stage is critical for the successful validation of the binding mode.
Figure 1: A high-level overview of the experimental workflow.
Part 1: Generating the Tools - Site-Directed Mutagenesis and Protein Production
The foundation of this investigation lies in the creation of mutant versions of our target protein. This is achieved through site-directed mutagenesis, a technique that allows for the precise alteration of the DNA sequence encoding the protein.
Primer Design: The Blueprint for Mutation
The design of the mutagenic primers is a critical determinant of success. For this study, we will design primers to introduce single-point mutations, replacing the key amino acid residues (Glutamic Acid, Lysine, and Phenylalanine) with Alanine. Alanine is chosen for its small, non-reactive side chain, which minimizes the risk of introducing unintended structural perturbations while ablating the specific interaction of interest.
Key Considerations for Primer Design:
Length: Primers should be between 25 and 45 bases in length.
Mutation Position: The desired mutation should be located in the center of the primer.
GC Content: A minimum GC content of 40% is recommended.
Melting Temperature (Tm): The Tm should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.[6]
Termination: Primers should terminate in one or more G or C bases.
The Mutagenesis Reaction: A Modified PCR Approach
We will employ a PCR-based site-directed mutagenesis protocol, often based on the principles of the QuikChange™ method.[5] This technique utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest, using primers that carry the desired mutation.
Detailed Protocol for Site-Directed Mutagenesis:
Reaction Setup: In a sterile PCR tube, combine the following reagents:
5 µL of 10x reaction buffer
1 µL of dNTP mix (10 mM each)
1.25 µL of forward primer (10 µM)
1.25 µL of reverse primer (10 µM)
1 µL of template DNA (plasmid containing the wild-type gene, 10-50 ng)
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
Nuclease-free water to a final volume of 50 µL
PCR Amplification: Perform PCR using the following cycling conditions:
Initial Denaturation: 95°C for 1 minute
18 Cycles:
Denaturation: 95°C for 50 seconds
Annealing: 60°C for 50 seconds
Extension: 68°C for 1 minute/kb of plasmid length
Final Extension: 68°C for 7 minutes
Hold: 4°C
Template Digestion: Following PCR, add 1 µL of DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[1]
Transformation and Verification: Transform the DpnI-treated plasmid into competent E. coli cells. Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired mutation through DNA sequencing.
Protein Expression and Purification: From Gene to Functional Protein
Once the mutant plasmids are confirmed, the next step is to produce the corresponding proteins. This involves expressing the wild-type and mutant genes in a suitable host system (e.g., E. coli) and then purifying the proteins to a high degree of homogeneity.
A Generalized Protocol for Protein Expression and Purification:
Transformation: Transform the expression plasmids (wild-type and mutants) into a suitable E. coli expression strain (e.g., BL21(DE3)).
Culture Growth: Grow the transformed cells in a large volume of appropriate culture medium at 37°C until they reach a mid-logarithmic growth phase (OD600 of 0.6-0.8).
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
Cell Lysis: Harvest the cells by centrifugation and lyse them using a method such as sonication or high-pressure homogenization in a suitable lysis buffer.
Purification: Purify the target protein from the cell lysate using affinity chromatography. If the protein has been engineered with a purification tag (e.g., a His-tag), an immobilized metal affinity chromatography (IMAC) column is highly effective.
Quality Control: Assess the purity and concentration of the purified proteins using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Part 2: Probing the Interaction - Quantitative Binding Analysis
With purified wild-type and mutant proteins in hand, we can now directly measure the binding affinity of 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol. Isothermal Titration Calorimetry (ITC) is a powerful technique for this purpose as it provides a complete thermodynamic profile of the binding interaction in a single experiment.[7]
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding
ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the protein, we can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol for ITC:
Sample Preparation: Prepare solutions of the purified protein (wild-type and mutants) and the ligand in the same buffer to minimize heat of dilution effects.
Instrument Setup: Thoroughly clean and rinse the ITC instrument sample and reference cells. Load the protein solution into the sample cell and the ligand solution into the injection syringe.
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
Data Analysis: Integrate the heat-per-injection data and fit it to a suitable binding model to extract the thermodynamic parameters.
Interpreting the Data: The Moment of Truth
The comparison of the binding affinities of the ligand for the wild-type and mutant proteins is the key to validating our binding mode hypothesis.
Hypothetical Comparative Binding Data:
Protein
Predicted Interaction
Mutation
Dissociation Constant (Kd)
Fold Change in Kd
Wild-Type
-
-
100 nM
-
Mutant 1
Hydrogen Bond
Glu -> Ala
10,000 nM
100-fold increase
Mutant 2
Hydrogen Bond
Lys -> Ala
8,000 nM
80-fold increase
Mutant 3
Pi-Stacking
Phe -> Ala
5,000 nM
50-fold increase
Mutant 4
Control (distant residue)
Ser -> Ala
120 nM
1.2-fold increase
A significant increase (typically >10-fold) in the Kd for a mutant protein compared to the wild-type indicates that the mutated residue plays a crucial role in ligand binding. In our hypothetical data, the dramatic increase in Kd for the Glu, Lys, and Phe mutants strongly supports their direct involvement in binding 5-(2-Phenylquinolin-4-yl)-4H-1,2,4-triazol-3-thiol, thus confirming our initial hypothesis. The minimal change in Kd for the control mutant validates that the observed effects are specific to the binding site residues.
Figure 2: A conceptual diagram of the validated binding mode.
Conclusion: From Hypothesis to Confirmed Mechanism
This guide has outlined a comprehensive and scientifically rigorous approach to confirming the binding mode of a novel compound using site-directed mutagenesis. By systematically mutating putative binding site residues and quantifying the impact on ligand binding affinity, researchers can move from a computational prediction to an experimentally validated model of interaction. This level of mechanistic understanding is invaluable for lead optimization and the overall progression of a drug discovery program. The principles and protocols detailed herein provide a robust framework for any researcher seeking to unravel the molecular intricacies of protein-ligand interactions.
BioInnovatise. Site Directed Mutagenesis Protocol. [Link]
Edelheit, O., Hanukoglu, A., & Hanukoglu, I. (2009). Simple and efficient site-directed mutagenesis using two single-primer reactions in parallel to generate mutants for protein structure-function studies. BMC Biotechnology, 9, 61.
Longdom Publishing. Principles and Experimental Methodologies on Protein-Ligand Binding. [Link]
ResearchGate. What are the experimental modes of determining the interaction of a protein and a ligand?. [Link]
Academia.edu. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. [Link]
MDPI. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. [Link]
DergiPark. Anticancer properties of 1,2,4-triazole derivatives (literature review). [Link]
Personal protective equipment for handling 5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol
Comprehensive Safety and Handling Guide: 5-(2-Phenylquinolin-4-yl)-4H-[1][2][3]triazol-3-thiol This document provides essential safety protocols and operational guidance for the handling and disposal of 5-(2-Phenylquinol...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 5-(2-Phenylquinolin-4-yl)-4H-[1][2][3]triazol-3-thiol
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-(2-Phenylquinolin-4-yl)-4H-[1][2][3]triazol-3-thiol. As a complex heterocyclic molecule, a thorough understanding of its constituent chemical moieties is critical for ensuring laboratory safety and experimental integrity. This guide is designed for researchers, scientists, and drug development professionals.
Hazard Assessment: A Chemist's Perspective
Quinoline Moiety: Quinoline and its derivatives are aromatic heterocyclic compounds. They can act as skin, eye, and respiratory irritants[1][4]. In powdered form, they pose an inhalation risk[1]. Therefore, all handling should be performed in a manner that prevents dust generation and contact with skin or eyes[5].
1,2,4-Triazole Moiety: Triazole derivatives are a broad class of compounds. Some are known to be biologically active and may present hazards such as being harmful if swallowed and causing serious eye irritation[6][7][8]. For solid forms, finely dispersed particles can form explosive mixtures in the air, mandating the prevention of dust accumulation[9].
Thiol (-SH) Group: The most immediate and noticeable characteristic of many thiol compounds is their extremely strong and unpleasant odor, which can be detected even at very low concentrations[3]. This odor itself can cause nausea and headaches and may trigger building-wide alerts if not properly contained[2]. Beyond the smell, thiols can be toxic and are prone to oxidation[10]. The primary engineering control must be the containment of vapors and odors[3].
Given this composite hazard profile, 5-(2-Phenylquinolin-4-yl)-4H-[1][2][3]triazol-3-thiol should be handled as a substance that is a potential skin/eye irritant, harmful if inhaled or swallowed, and has a significant odor nuisance that requires strict engineering controls.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. The primary method for mitigating exposure is through robust engineering and administrative controls.
Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, MUST be conducted within a certified chemical fume hood. This is non-negotiable, primarily to contain the potent thiol odor and prevent the inhalation of dust or vapors[2][3].
Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination.
Odor Neutralization: Due to the thiol group, vapors exhausted from the fume hood can still cause odor issues[3]. For procedures that may generate significant vapors (e.g., heating, solvent evaporation under vacuum), it is best practice to use an odor control trap, such as a bleach trap, connected to the exhaust of your apparatus[3][10]. A cold trap is essential when removing solvents under reduced pressure to prevent vapors from entering the vacuum system[3].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The required PPE varies based on the specific task being performed.
Equipment
Specification
Purpose
Protection Level
Hand Protection
Nitrile or Neoprene Gloves
Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use[1][4]. Consider double-gloving for added protection.
Primary
Eye Protection
Chemical Splash Goggles
Protects eyes from accidental splashes of solutions or contact with airborne powder[1][9].
Primary
Face Protection
Face Shield (worn over goggles)
Recommended when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.
Secondary
Body Protection
Laboratory Coat
Protects skin and personal clothing from contamination.
Primary
Respiratory Protection
N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridges
An N95 is recommended for handling the solid powder to prevent dust inhalation[1]. If vapors are expected, a respirator with organic vapor cartridges should be used, though all work should be in a fume hood to minimize this need.
Task-Dependent
Standard Operating Procedure (SOP) for Handling
The following step-by-step workflow ensures a safe and controlled process from preparation to disposal.
Caption: Workflow for the safe handling of 5-(2-Phenylquinolin-4-yl)-4H-[1][2][3]triazol-3-thiol.
Detailed Steps:
Preparation:
Before entering the designated handling area, don all required PPE: a laboratory coat, chemical splash goggles, and nitrile gloves[1].
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
Line the work surface within the hood with absorbent, disposable bench paper.
Assemble all necessary equipment (e.g., spatula, weigh boats, glassware, solvent) inside the fume hood to minimize traffic in and out of the controlled area.
Handling and Experimental Procedures:
Weighing: When weighing the solid compound, use a spatula to carefully transfer the material. Avoid any actions that could create dust. If possible, use an anti-static weigh boat.
Dissolving: When preparing solutions, add the solid 5-(2-Phenylquinolin-4-yl)-4H-[1][2][3]triazol-3-thiol to the solvent slowly to avoid splashing[1]. Ensure the container is appropriately sized to prevent spills.
Reactions: Maintain a safe distance from reactions and use appropriate shielding. Keep the fume hood sash as low as possible during experiments[3].
Cleanup and Disposal:
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. Rinse glassware with a small amount of an appropriate solvent (e.g., acetone, ethanol) inside the fume hood, and collect this rinse as hazardous liquid waste. Then, wash the glassware thoroughly.
Waste Disposal: All solid waste (contaminated gloves, weigh boats, bench paper) and liquid waste must be disposed of in separate, clearly labeled hazardous waste containers[1][11]. Do not mix with other waste streams unless compatibility is confirmed.
PPE Removal: Remove PPE in the designated area before leaving the laboratory to prevent the spread of contamination. Dispose of single-use items in the solid hazardous waste container. Always wash hands thoroughly after removing gloves[4][11].
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical.